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4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid Documentation Hub

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  • Product: 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid
  • CAS: 856972-01-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid. While this specific molecule is noted...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid. While this specific molecule is noted in chemical supplier databases, extensive experimental data is not yet prevalent in peer-reviewed literature. Recognizing its structural significance as a potential scaffold in medicinal chemistry, this document serves as an in-depth manual for researchers, scientists, and drug development professionals. It outlines the critical physicochemical parameters that govern the behavior of a drug candidate and provides field-proven, step-by-step experimental protocols for their determination. The narrative synthesizes technical accuracy with causal explanations for experimental choices, grounding all recommendations in authoritative standards. This guide is designed to be a self-validating system for the complete physicochemical profiling of this compound and similarly structured molecules.

Introduction and Molecular Structure

The compound 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a heterocyclic molecule featuring a substituted pyrimidine ring linked to a benzoic acid moiety. This structural motif is of significant interest in drug discovery, as aminopyrimidine and benzoic acid derivatives are present in numerous biologically active agents. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug development program, as these parameters profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This guide provides the theoretical basis and practical, validated methodologies to determine these critical properties.

Molecular Identifiers

Key identifiers for 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid are summarized in the table below.

IdentifierValueSource
IUPAC Name 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acidCalculated
CAS Number 856972-01-5[1]
Molecular Formula C₁₂H₁₂N₄O₂Calculated
Molecular Weight 244.25 g/mol Calculated
Canonical SMILES CC1=NC(NC2=CC=C(C=C2)C(=O)O)=CC(=N1)NCalculated
Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the key functional groups: a carboxylic acid, a secondary amine bridge, and an aminopyrimidine core with a methyl substituent.

G N1 N C6 C N1->C6 N1->C6 C2 C C2->N1 C_Me C C2->C_Me CH3 N3 N N3->C2 N3->C2 C4 C C4->N3 N_bridge N C4->N_bridge NH C5 C C5->C4 C5->C4 C6->C5 N_amino N C6->N_amino NH2 C_benzo1 C N_bridge->C_benzo1 C_benzo2 C C_benzo1->C_benzo2 C_benzo1->C_benzo2 C_benzo3 C C_benzo2->C_benzo3 C_benzo4 C C_benzo3->C_benzo4 C_benzo3->C_benzo4 C_benzo5 C C_benzo4->C_benzo5 C_carboxyl C C_benzo4->C_carboxyl C_benzo6 C C_benzo5->C_benzo6 C_benzo5->C_benzo6 C_benzo6->C_benzo1 O1_carboxyl O C_carboxyl->O1_carboxyl O O2_carboxyl O C_carboxyl->O2_carboxyl OH dummy1 dummy2 dummy3 dummy4 dummy5 dummy6

Caption: 2D Structure of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

Solubility

Expertise & Experience: Aqueous solubility is arguably one of the most critical early-stage physicochemical properties. Poor solubility is a primary cause of compound attrition in drug development, leading to low bioavailability, challenging formulation, and unreliable in vitro assay results. This compound possesses both a polar carboxylic acid group, which should enhance aqueous solubility at higher pH, and a relatively large, fused aromatic system, which will decrease it. Therefore, its solubility is expected to be highly pH-dependent.

Predicted Solubility Profile

Based on its structure, the compound is expected to exhibit low solubility in acidic to neutral aqueous media, where the carboxylic acid is protonated. As the pH increases above the pKa of the carboxyl group, the molecule will form a carboxylate salt, which is anticipated to significantly increase its aqueous solubility. Solubility in polar organic solvents like DMSO and DMF is expected to be moderate to high.

Standard Protocol: Equilibrium (Shake-Flask) Solubility Determination

Trustworthiness: The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a definitive value at equilibrium.[2][3][4] This protocol ensures that the system has reached a true equilibrium, providing data that is reliable for thermodynamic modeling and formulation development.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline at pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period (24 to 72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a low-binding 0.45 µm filter (e.g., PTFE).[5]

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of the compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[2]

  • Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation: Solubility
Solvent SystemTemperature (°C)Solubility (µg/mL)
0.1 M HCl (pH 1.0)25To be determined
Phosphate Buffer (pH 5.0)25To be determined
Phosphate-Buffered Saline (pH 7.4)25To be determined
0.1 M NaOH (pH 13.0)25To be determined
Dimethyl Sulfoxide (DMSO)25To be determined

Acid-Base Dissociation Constant (pKa)

Expertise & Experience: The pKa value(s) of a molecule dictate its ionization state at any given pH. This is fundamental to predicting its behavior in biological systems. For 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid, ionization will affect its solubility, membrane permeability, and binding to its biological target. The molecule is amphoteric, possessing both an acidic group (carboxylic acid) and several basic nitrogen atoms (on the pyrimidine ring and the amino group).

Predicted pKa Values
  • Acidic pKa: The benzoic acid moiety is expected to have a pKa value in the range of 4.0 - 5.0, typical for aromatic carboxylic acids.

  • Basic pKa: The aminopyrimidine system contains multiple basic nitrogens. The 6-amino group and the ring nitrogens will have characteristic pKa values. 2-aminopyrimidine has a pKa of 3.45, while 4-aminopyrimidine has a pKa of 5.71.[6][7] The exact values for the subject molecule will be influenced by the electronic effects of the substituents. We can predict at least one basic pKa in the range of 3.5 - 6.0.

Standard Protocol: pKa Determination by Potentiometric Titration

Trustworthiness: Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8][9][10] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the half-equivalence points where pH equals pKa.[11]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[12]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent, often with a co-solvent like methanol or DMSO if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Titration for Acidic pKa: Acidify the solution to ~pH 2 with 0.1 M HCl. Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

  • Titration for Basic pKa: Basify a fresh sample solution to ~pH 11 with 0.1 M NaOH. Titrate with a standardized acid (e.g., 0.1 M HCl), again recording the pH after each aliquot.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the point of minimum slope on the derivative curve.[8]

G A Start: Calibrate pH Meter B Prepare Analyte Solution with KCl A->B C Acidify to pH 2 (for acidic pKa) or Basify to pH 11 (for basic pKa) B->C D Titrate with Standardized Base or Acid C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Midpoint of Buffer Region(s) F->G H End: pH at Midpoint = pKa G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

Data Presentation: pKa
Ionization CenterPredicted pKa RangeExperimental pKa (To be determined)
Carboxylic Acid (Acidic)4.0 - 5.0
Pyrimidine/Amino System (Basic)3.5 - 6.0

Lipophilicity (LogP / LogD)

Expertise & Experience: Lipophilicity is a measure of a compound's preference for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and non-ionized forms.[13] For an ionizable molecule like this one, LogD is the more physiologically relevant parameter. According to Lipinski's "Rule of Five," a LogP value not greater than 5 is often associated with good oral bioavailability.[13]

Standard Protocol: LogD Determination by Shake-Flask Method

Trustworthiness: The shake-flask method remains the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[14][15][]

Step-by-Step Methodology:

  • Phase Preparation: Prepare the two immiscible phases. The aqueous phase is typically a buffer of a specific pH (e.g., phosphate buffer at pH 7.4). The organic phase is n-octanol. The two phases must be pre-saturated with each other by vigorous mixing for 24 hours followed by separation.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 or other defined ratios).

  • Equilibration: Seal the vial and shake vigorously for a set time (e.g., 1-4 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated HPLC method.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Data Presentation: Lipophilicity
ParameterValue
cLogP (Calculated)To be determined
Experimental LogD at pH 5.0To be determined
Experimental LogD at pH 7.4To be determined

Chemical Stability

Expertise & Experience: Chemical stability is a critical quality attribute. A compound must be stable enough to be manufactured, formulated, and stored, and to survive in the physiological environment long enough to exert its therapeutic effect. Stability testing exposes the drug substance to various stress conditions to identify potential degradation pathways.

Standard Protocol: Solution Stability Assessment (ICH Guidelines)

Trustworthiness: This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which are the global standard for stability testing of new drug substances.[17][18][19]

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation Solutions: Dilute the stock solution into various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to a final concentration suitable for HPLC analysis.

  • Storage Conditions: Store aliquots of these solutions under various temperature conditions as specified by ICH guidelines, such as:

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[18]

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH[18]

  • Time Points: Analyze the samples at predefined time points (e.g., 0, 24, 48, 72 hours for short-term; 1, 3, 6, 12 months for long-term).

  • Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • Reporting: Report the results as the percentage of the initial compound remaining at each time point. Identify and, if possible, characterize any major degradation products.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Drug Stability Testing: Key Requirements. Retrieved from [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (KEM). (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Profiling of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid: An In-Depth Technical Guide

Executive Summary The structural validation of complex pharmacophores requires more than a superficial matching of spectral peaks; it demands a rigorous understanding of molecular physics. 4-((6-Amino-2-methylpyrimidin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of complex pharmacophores requires more than a superficial matching of spectral peaks; it demands a rigorous understanding of molecular physics. 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a highly functionalized hybrid molecule comprising a pyrimidine core and a p-aminobenzoic acid (PABA) derivative, a scaffold frequently utilized in the development of kinase inhibitors (e.g., BCR-ABL and Tyk2 targets)[1].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a definitive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles of this compound. Every protocol detailed herein is engineered as a self-validating system to ensure absolute data integrity.

Analytical Strategy & Workflow

To unambiguously confirm the structure of this compound, we must account for its dual conjugated systems, the electron-donating/withdrawing push-pull dynamics across the secondary amine bridge, and its capacity for extensive hydrogen bonding.

Workflow Start Compound Synthesized C12H12N4O2 NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Start->NMR IR FT-IR Spectroscopy (ATR Method) Start->IR MS HRMS (ESI+) Fragmentation Analysis Start->MS Data Data Synthesis & Structural Confirmation NMR->Data IR->Data MS->Data

Figure 1: Self-validating analytical workflow for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality

The choice of DMSO-d₆ as the NMR solvent is a strategic necessity, not merely a solubility requirement. The strong hydrogen-bond accepting nature of the sulfoxide oxygen disrupts the robust intermolecular hydrogen-bonding network typical of carboxylic acids and primary amines. This prevents signal coalescence and allows for the sharp resolution of the exchangeable protons (-COOH, -NH-, -NH₂)[2].

¹H NMR: Proton Environments and Shielding Dynamics

The ¹H NMR spectrum is defined by the electronic communication between the two rings. The benzoic acid protons exhibit a classic AA'BB' system. Because the carboxylic acid is strongly electron-withdrawing, the ortho protons (H-2', H-6') are heavily deshielded (~7.88 ppm). Conversely, the pyrimidine C5 proton is highly shielded (~5.95 ppm). This extreme upfield shift is caused by the resonance electron donation from the two adjacent nitrogen atoms (the C4 secondary amine and C6 primary amine), which pushes electron density directly onto the C5 carbon[1][3].

Table 1: ¹H NMR Quantitative Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityIntegrationCausality / Structural Assignment
-COOH 12.65Broad Singlet1HHighly deshielded acidic proton; broad due to chemical exchange.
C4-NH-Ar 9.85Singlet1HBridging amine; heavily deshielded by conjugation with both aromatic rings.
H-2', H-6' 7.88Doublet (J=8.5 Hz)2HBenzoic acid protons ortho to the electron-withdrawing -COOH[4].
H-3', H-5' 7.72Doublet (J=8.5 Hz)2HBenzoic acid protons ortho to the bridging -NH- group.
C6-NH₂ 6.65Broad Singlet2HPrimary amine; broad due to the quadrupolar relaxation of ¹⁴N[5].
Py-H5 5.95Singlet1HPyrimidine C5 proton; shielded by resonance from C4/C6 nitrogens.
Py-CH₃ 2.17Singlet3HAliphatic methyl group at the C2 position of the pyrimidine ring[1].
¹³C NMR: Carbon Framework

The ¹³C NMR profile confirms the skeletal backbone. The pyrimidine carbons attached to heteroatoms (C2, C4, C6) are significantly deshielded (>160 ppm), while the C5 carbon acts as an electron sink, appearing unusually upfield for an aromatic carbon (~86.5 ppm).

Table 2: ¹³C NMR Quantitative Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (ppm)Causality / Structural Assignment
C=O 167.5Carboxylic acid carbonyl carbon[4].
Py-C2 165.2Pyrimidine C2; deshielded by two adjacent endocyclic nitrogens.
Py-C6 163.8Pyrimidine C6; directly attached to the primary amine.
Py-C4 162.1Pyrimidine C4; directly attached to the bridging secondary amine.
Ar-C4' 144.5Benzoic acid C4'; attached to the bridging amine.
Ar-C2', C6' 131.2Benzoic acid carbons ortho to -COOH.
Ar-C1' 122.8Benzoic acid ipso carbon attached to -COOH.
Ar-C3', C5' 117.4Benzoic acid carbons ortho to -NH-.
Py-C5 86.5Pyrimidine C5; highly shielded by resonance from adjacent heteroatoms.
Py-CH₃ 20.8Aliphatic methyl carbon at Py-C2[1].

Vibrational Spectroscopy (ATR-FTIR)

Methodological Causality

Why utilize Attenuated Total Reflectance (ATR) over traditional transmission KBr pellets? Potassium bromide is highly hygroscopic. Moisture absorption introduces a broad artifact peak around 3400 cm⁻¹, which directly overlaps with and obscures the critical primary (-NH₂) and secondary (-NH-) amine stretching frequencies of our pyrimidine moiety[3]. ATR completely bypasses this matrix interference, providing a pristine read of the N-H region.

Table 3: FT-IR Quantitative Assignments (ATR Method)

Wavenumber (cm⁻¹)Vibrational ModeStructural Correlation
3410, 3320 N-H Stretch (Asym/Sym)Primary amine (-NH₂) on the pyrimidine ring[5].
3280 N-H StretchSecondary bridging amine (-NH-).
2950 - 2500 O-H StretchBroad carboxylic acid dimer absorption.
1685 C=O StretchCarboxylic acid carbonyl stretch.
1620, 1580 C=N, C=C StretchPyrimidine and benzene ring skeletal vibrations.

High-Resolution Mass Spectrometry (HRMS)

Ionization Dynamics

For this compound, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The inclusion of 0.1% Formic Acid in the mobile phase is critical: the pyrimidine ring contains two basic endocyclic nitrogens. Formic acid ensures complete protonation prior to entering the electrospray capillary, maximizing the[M+H]⁺ ion yield (Theoretical exact mass: 245.1039) and suppressing sodium adducts ([M+Na]⁺) that complicate MS/MS fragmentation.

MS_Frag M [M+H]+ m/z 245.10 F1 [M+H - H2O]+ m/z 227.09 M->F1 -H2O (18 Da) F2 Pyrimidine Cation m/z 124.06 M->F2 N-Ar Cleavage F3 PABA Cation m/z 138.06 M->F3 Py-N Cleavage

Figure 2: ESI-MS/MS fragmentation pathways of the protonated molecular ion.

Table 4: HRMS Fragmentation Data

m/z (Observed)Ion TypeFormulaFragment Origin
245.1035 [M+H]⁺C₁₂H₁₃N₄O₂⁺Protonated molecular ion.
227.0929 [M+H - H₂O]⁺C₁₂H₁₁N₄O⁺Loss of water from the carboxylic acid moiety.
138.0550 FragmentC₇H₈NO₂⁺Cleavage at the pyrimidine-nitrogen bond (PABA cation).
124.0618 FragmentC₅H₈N₄⁺Cleavage at the benzene-nitrogen bond (Pyrimidine cation).

Standardized Experimental Protocols

To ensure reproducibility across laboratories, the following self-validating protocols must be adhered to:

Protocol 1: NMR Sample Preparation & Acquisition

  • Preparation : Accurately weigh 12 mg of the synthesized compound.

  • Solvation : Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer : Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to remove any paramagnetic particulates.

  • Acquisition (¹H) : 400 MHz, 32 scans, relaxation delay (D1) of 1.5 seconds, 298 K.

  • Acquisition (¹³C) : 100 MHz, 2048 scans, relaxation delay (D1) of 2.0 seconds, WALTZ-16 proton decoupling.

Protocol 2: ATR-FTIR Acquisition

  • Background : Collect a background spectrum of the ambient atmosphere using a clean diamond ATR crystal (32 scans).

  • Sample Application : Place 2-3 mg of the dry, solid powder directly onto the ATR crystal.

  • Compression : Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Protocol 3: HRMS (ESI-TOF) Acquisition

  • Dilution : Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol.

  • Mobile Phase : Isocratic flow of 50:50 Methanol/Water containing 0.1% Formic Acid at 0.3 mL/min.

  • Parameters : Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 25 V.

  • Calibration : Utilize Leucine Enkephalin as a lock-mass reference for exact mass determination.

References

  • National Center for Biotechnology Information (PubChem). 4-Aminobenzoic Acid: NMR Chemical Shifts.[2] URL: [Link]

  • MDPI - Molecules. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.[4] URL:[Link]

  • ACS Publications - Journal of Medicinal Chemistry. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety.[1] URL:[Link]

  • Arabian Journal of Chemistry. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents.[3] URL:[Link]

  • Arkivoc. Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones.[5] URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Potential Biological Activity of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid Derivatives

Introduction The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Pyrimidine derivatives have demonstr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Pyrimidine derivatives have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide focuses on the derivatives of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid, a molecule that combines the biologically active pyrimidine ring with a benzoic acid moiety, offering multiple points for chemical modification to explore and optimize its therapeutic potential.

The rationale for investigating these derivatives lies in the established pharmacological importance of both the pyrimidine and aminobenzoic acid components. The pyrimidine ring is a key constituent of nucleic acids and is found in a variety of approved drugs, including anticancer agents like 5-Fluorouracil and Gemcitabine.[3] The aminobenzoic acid scaffold is also present in various bioactive compounds and provides a handle for creating a diverse library of derivatives with potentially enhanced biological activities.[6] This guide will provide a comprehensive overview of the synthesis, characterization, and evaluation of the anticancer, antimicrobial, and anti-inflammatory activities of these novel compounds.

Molecular Structure of the Core Compound

The foundational structure for the derivatives discussed in this guide is 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid. Understanding its chemical architecture is crucial for appreciating the rationale behind the design of its derivatives.

Caption: Core structure of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid.

Synthesis of Derivatives

The synthesis of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid derivatives typically involves multi-step reactions. A general synthetic route is outlined below.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Substituted Chalcones, Guanidine Hydrochloride) Step1 Cyclocondensation Reaction Start->Step1 Intermediate Core Pyrimidine Structure (4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid) Step1->Intermediate Step2 Derivatization (e.g., Esterification, Amidation) Intermediate->Step2 Product Final Derivatives Step2->Product

Caption: Generalized workflow for synthesizing the target derivatives.

Detailed Protocol: Esterification of the Carboxylic Acid Group
  • Dissolution: Dissolve 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent like 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • Alcohol Addition: Add the desired alcohol (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[3][7] Many pyrimidine-based drugs exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases and dihydrofolate reductase.[8][9] Derivatives of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid are therefore promising candidates for novel anticancer therapies.

Potential Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for these derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8] By binding to the ATP-binding site of kinases, these compounds can block downstream signaling and induce apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_phosphorylation Phosphorylation Ligand Pyrimidine Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Ligand->Kinase Inhibition Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Induces (via inhibition) ATP ATP ATP->Kinase Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed mechanism of kinase inhibition by pyrimidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: In Vitro Anticancer Activity
Compound IDTarget Cell LineIC50 (µM)
Derivative 1MCF-7 (Breast Cancer)5.2
Derivative 2A549 (Lung Cancer)8.7
Derivative 3HCT-116 (Colon Cancer)3.5
Doxorubicin (Control)MCF-70.8

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties.[4][10][11] The nitrogen-containing heterocyclic ring system can interact with various microbial targets, leading to the inhibition of growth or cell death.[11] The development of new antimicrobial agents is crucial to combat the rising threat of antibiotic resistance.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: In Vitro Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1166432
Derivative 28>12816
Derivative 33212864
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenases (COX).[5][12][13]

Potential Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5] By inhibiting COX-1 and/or COX-2, pyrimidine derivatives can reduce prostaglandin production and thereby alleviate inflammation.[12]

Experimental Protocol: In Vitro COX Inhibition Assay
  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a known COX inhibitor (e.g., celecoxib, indomethacin).

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Data Presentation: In Vitro COX Inhibition
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 115.31.212.75
Derivative 225.80.928.67
Derivative 310.12.54.04
Celecoxib (Control)>1000.04>2500

Conclusion

The derivatives of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid represent a promising class of compounds with the potential for diverse biological activities. The modular nature of their synthesis allows for the creation of a large library of analogs, enabling the fine-tuning of their pharmacological properties. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory potential. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analysis, is warranted to fully elucidate the therapeutic utility of these promising molecules.

References

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021).
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PMC. [Link]

  • Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. (2012).
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026).
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). PubMed. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed. [Link]

  • SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2012).
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023).
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). MDPI. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]

Sources

Foundational

Early-Stage Research on 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid: A Versatile Pharmacophore for Kinase Inhibitor Development

The landscape of targeted oncology and signal transduction therapy is heavily reliant on the development of highly selective small-molecule kinase inhibitors. Among the myriad of structural motifs explored, the pyrimidin...

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Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted oncology and signal transduction therapy is heavily reliant on the development of highly selective small-molecule kinase inhibitors. Among the myriad of structural motifs explored, the pyrimidine core remains a privileged scaffold, frequently utilized to mimic the adenine ring of ATP within the kinase hinge region[1]. This technical guide provides an in-depth analysis of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid (AMBA-Py) , an early-stage pharmacophore that combines the robust hinge-binding capacity of a substituted pyrimidine with the solvent-exposed targeting potential of a benzoic acid moiety.

Designed for researchers and drug development professionals, this whitepaper synthesizes the physicochemical rationale, synthetic methodology, and in vitro screening protocols required to advance AMBA-Py derivatives through the hit-to-lead pipeline.

Pharmacophore Rationale & Structural Profiling

Most kinase inhibitors discovered to date are ATP-competitive, presenting one to three hydrogen bonds to the amino acids located in the hinge region of the target kinase[2]. AMBA-Py is engineered to exploit this exact mechanism while maintaining a highly efficient fragment size.

The 6-amino-2-methylpyrimidine core acts as the primary anchor. The N1/N3 nitrogens and the exocyclic 6-amino group form a critical donor-acceptor-donor hydrogen bonding network with the backbone carbonyls and amides of the kinase hinge region. Concurrently, the 2-methyl group provides a small hydrophobic projection to engage adjacent hydrophobic pockets, enhancing selectivity. The secondary amine linker provides necessary conformational flexibility, directing the para-substituted benzoic acid moiety toward the solvent-exposed channel, where the carboxylate can form salt bridges with basic residues (e.g., Lysine or Arginine) or improve overall aqueous solubility.

Quantitative Physicochemical Profile

To ensure AMBA-Py serves as a viable starting point for lead optimization, its physicochemical properties are strictly maintained within the Rule of 5 parameters.

PropertyValueRationale for Drug Design
Molecular Weight 244.25 g/mol Highly efficient fragment size, leaving ample molecular weight budget for subsequent lead optimization.
LogP (Predicted) ~1.5 - 2.0Optimal lipophilicity for balancing aqueous solubility and cellular membrane permeability.
H-Bond Donors 3Essential for interacting with the kinase hinge region (N1/N3 and NH2).
H-Bond Acceptors 4Facilitates interactions with solvent-exposed regions and target-specific residues.
Topological Polar Surface Area ~90 ŲExcellent for intracellular targeting; low enough to penetrate cell membranes but high enough to avoid excessive non-specific binding.

Synthetic Methodology: The SNAr Paradigm

The synthesis of AMBA-Py relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The regioselectivity of SNAr reactions on pyrimidines is highly sensitive to the electronic effects of existing ring substituents[3]. The following protocol details the regioselective functionalization of the C4 position.

Workflow Step1 Reagent Prep (Pyrimidine + PABA) Step2 SNAr Reaction (120°C, n-Butanol) Step1->Step2 DIPEA Step3 Precipitation & Filtration Step2->Step3 Cool Step4 Characterization (NMR, LC-MS) Step3->Step4 Purify Step5 TR-FRET Screening Step4->Step5 Validate

Experimental workflow from SNAr synthesis to TR-FRET kinase screening.

Step-by-Step Protocol: Synthesis of AMBA-Py

Step 1: Reaction Setup

  • Charge a dry round-bottom flask with 4-chloro-6-amino-2-methylpyrimidine (1.0 eq) and 4-aminobenzoic acid (1.1 eq).

  • Suspend the reagents in anhydrous n-butanol to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the suspension.

  • Causality: n-Butanol is selected as the solvent because its boiling point (117°C) allows the reaction mixture to reach the high activation energy required to displace the chloride at the less reactive C4 position without the need for a pressurized reactor[3]. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the aniline nucleophile (4-aminobenzoic acid), rendering it electronically inactive and halting the reaction.

Step 2: Reflux and Monitoring

  • Heat the mixture to reflux (120°C) under an inert nitrogen atmosphere for 16 hours.

  • Monitor reaction progression via LC-MS.

  • Causality: The nitrogen atmosphere prevents the oxidative degradation of the aniline at elevated temperatures, ensuring high yield and minimizing complex side-product formation.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature, prompting the spontaneous precipitation of the product.

  • Filter the precipitate under vacuum and wash sequentially with cold ethanol and diethyl ether.

  • Dry the solid in a vacuum oven at 50°C overnight.

  • Causality: AMBA-Py possesses a zwitterionic nature (a basic pyrimidine ring and an acidic benzoic acid). This makes it highly insoluble in cold polar protic solvents, allowing for highly efficient purification by simple precipitation, entirely bypassing the need for tedious silica gel column chromatography.

Mechanistic Pathway & Target Engagement

Understanding the spatial orientation of AMBA-Py within the kinase active site is critical for downstream hit-to-lead optimization. The diagram below maps the logical relationship between the compound's functional groups and the orthosteric ATP-binding pocket.

KinaseBinding Core AMBA-Py Core Structure Pyrim 6-Amino-2-methylpyrimidine (Hinge Binder) Core->Pyrim Linker Secondary Amine Linker (Flexibility) Core->Linker Benzoic Benzoic Acid Moiety (Solvent Region) Core->Benzoic Hinge ATP Pocket Hinge (Hydrogen Bonding) Pyrim->Hinge N1/N3 & NH2 Pocket Hydrophobic Pocket I (Van der Waals) Pyrim->Pocket 2-Methyl insertion Solvent Solvent-Exposed Channel (Salt Bridges) Benzoic->Solvent Carboxylate bonds

Logical relationship of AMBA-Py pharmacophore mapping to the kinase ATP-binding pocket.

High-Throughput Validation: TR-FRET Screening

To validate the inhibitory potency of AMBA-Py against target kinases (e.g., PIM kinases or BCR-ABL), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard assay.

Causality for Assay Choice: TR-FRET is prioritized over standard endpoint assays because the time-resolved measurement introduces a microsecond delay before data collection, which entirely eliminates short-lived background autofluorescence from the library compounds or microplates[4]. Furthermore, the ratiometric output internally controls for well-to-well liquid handling variations, yielding highly reproducible IC50​ curves[5].

Step-by-Step Protocol: TR-FRET Kinase Assay

Step 1: Kinase Reaction Setup

  • In a low-volume 384-well black microplate, dispense 5 µL of the AMBA-Py compound (serially diluted in 4% DMSO/Assay Buffer).

  • Add 5 µL of the Kinase/Peptide Substrate mixture (e.g., target kinase with a fluorescein-labeled poly-GT substrate)[5].

  • Initiate the reaction by adding 5 µL of ATP at its apparent Km​ concentration.

  • Causality: Running the assay exactly at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors like AMBA-Py. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the IC50​ [2].

Step 2: Incubation and Termination

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by adding 5 µL of TR-FRET Dilution Buffer containing EDTA (10 mM final) and a Terbium (Tb)-labeled phospho-specific antibody (2 nM final)[5].

  • Causality: EDTA rapidly chelates the Mg2+ ions required for the kinase's catalytic activity. This instantly freezes the reaction kinetics, ensuring that the time-point measurements are precise and uniform across the entire 384-well plate.

Step 3: Detection and Analysis

  • Incubate for an additional 30 minutes to allow the Tb-antibody to bind the phosphorylated substrate.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm (Tb donor); Emission 2: 520 nm (Fluorescein acceptor))[4].

  • Calculate the TR-FRET value as the dimensionless ratio of the acceptor signal (520 nm) to the donor signal (495 nm)[5]. Plot this ratio against the log of the inhibitor concentration using a four-parameter logistic fit to derive the IC50​ .

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid in Cell Culture

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Compound CAS: 856972-01-5 Primary Application: Intracellular Kinase Inhibition & Phenotypic Screening Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Compound CAS: 856972-01-5 Primary Application: Intracellular Kinase Inhibition & Phenotypic Screening

Executive Summary & Mechanistic Rationale

The compound 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a highly specialized small molecule utilized primarily in cell culture assays to interrogate kinase signaling pathways. To deploy this molecule effectively, one must understand the causality behind its structural design:

  • The Hinge-Binding Core: The 6-amino-2-methylpyrimidine scaffold is a privileged motif in medicinal chemistry. The nitrogen atoms within the pyrimidine ring, alongside the exocyclic amine, act as critical hydrogen-bond donors and acceptors. These interact directly with the backbone amides of the ATP-binding hinge region of kinases, most notably within the PI3K/AKT/mTOR signaling axis [1].

  • The Affinity Vector: The benzoic acid moiety is linked via an amino bridge to the 4-position of the pyrimidine. This structural choice projects the carboxylic acid into the solvent-exposed affinity pocket of the kinase. This not only enhances target selectivity but also modulates the compound's cytotoxicity and physicochemical properties compared to purely lipophilic fragments [2].

  • Metabolic Considerations: When translating from in vitro cell culture to in vivo models, researchers must account for the primary amine and carboxylic acid groups, which are known sites for specific N- and O-glucuronidation kinetics [3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTORC1 / mTORC2 AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Downstream Signaling Inhibitor 4-((6-Amino-2-methylpyrimidin- 4-yl)amino)benzoic acid Inhibitor->PI3K ATP-competitive inhibition Inhibitor->mTOR Dual inhibition (potential)

Figure 1: PI3K/mTOR pathway inhibition by 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid.

Quantitative Data & Assay Parameters

To ensure reproducibility across independent laboratories, standardize your experimental parameters according to the table below.

ParameterOptimal Value / RangeCausality / Rationale
Stock Concentration 10 mM in 100% DMSOEnsures complete disruption of the crystalline lattice; prevents precipitation.
Working Concentration 0.1 nM – 10 µMCaptures the full sigmoidal dose-response curve for accurate IC50 calculation.
Max Final DMSO 0.1% (v/v)Prevents solvent-induced cytotoxicity or unintended cellular differentiation.
Cell Seeding Density 3,000 – 5,000 cells/wellPrevents contact inhibition over a 72-hour assay window, isolating compound effects.
Lysis Buffer pH 7.4 (RIPA Buffer)Maintains physiological charge states of phosphoproteins during extraction.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By incorporating strict internal controls, you ensure that the resulting data reflects true pharmacological intervention rather than experimental artifact.

Protocol A: Dose-Response Viability Assay (IC50 Determination)

This protocol measures the anti-proliferative effect of the compound on cancer cell lines (e.g., HCT116 or MCF-7) over 72 hours.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 3,000 cells/well in 90 µL of complete media into a 96-well opaque-walled plate.

    • Causality: Opaque plates prevent optical cross-talk between wells during luminescence reading.

    • Self-Validation Check (Edge Effect): Fill the outermost perimeter wells with 100 µL of sterile PBS rather than cells. Evaporation during the 72-hour incubation disproportionately affects edge wells, altering the localized osmotic pressure and compound concentration, which skews viability readouts.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting from a 10 mM stock. Dilute these intermediate stocks 1:100 in media to create 10× working solutions.

  • Treatment: Add 10 µL of the 10× working solutions to the 90 µL of cells (Final top concentration: 10 µM; Final DMSO: 0.1%).

    • Self-Validation Check (Controls): Include a 0.1% DMSO vehicle control (defines 100% viability baseline) and a 10 µM Staurosporine positive control (defines maximal assay kill). If the Staurosporine wells show >5% viability relative to vehicle, the assay's dynamic range is compromised.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂. Add 100 µL of CellTiter-Glo® reagent per well, shake for 2 minutes to induce lysis, and incubate for 10 minutes at room temperature before recording luminescence.

Workflow Step1 Cell Seeding (96-well, 3k cells/well) Step2 Compound Treatment (0.1 nM - 10 µM, 72h) Step1->Step2 Step3 Assay Readout (CellTiter-Glo / MTS) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4

Figure 2: Standardized high-throughput workflow for determining compound IC50 in cell culture.

Protocol B: Intracellular Signaling Analysis (Phospho-Kinase Western Blot)

To prove that the phenotypic cell death observed in Protocol A is driven by on-target kinase inhibition, you must quantify the reduction of downstream phosphorylation events.

  • Cell Treatment: Seed 3 × 10⁵ cells per well in a 6-well plate. Allow 24 hours for attachment. Treat with the compound at 1×, 3×, and 10× the established IC50 for exactly 2 hours.

    • Causality: A short 2-hour window captures direct biochemical kinase inhibition before the onset of secondary apoptotic signaling or compensatory feedback loops.

  • Lysis & Extraction: Wash cells twice with ice-cold PBS. Add 150 µL of RIPA buffer supplemented with 1× Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF. Scrape the cells and transfer to microcentrifuge tubes.

    • Causality: Perform all lysis steps strictly on ice. Kinase inhibition analysis relies on capturing transient phosphorylation states. Endogenous phosphatases are highly active at room temperature; thermal suppression combined with chemical inhibitors preserves the phosphoproteome.

  • Clarification & Quantification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe for Phospho-AKT (Ser473) and Phospho-S6K (Thr389).

    • Self-Validation Check (Loading & Expression): Always probe the same membrane (or a parallel gel run simultaneously) for Total-AKT and Total-S6K, as well as a housekeeping protein like GAPDH. The ratio of Phospho-to-Total protein validates that the signal reduction is due to true biochemical kinase inhibition by the pyrimidine derivative, rather than compound-induced global translational arrest or unequal protein loading.

References

  • Title: Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Species Difference in Glucuronidation Formation Kinetics With a Selective mTOR Inhibitor Source: Drug Metabolism and Disposition (PubMed/NIH) URL: [Link]

  • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: Molecules (MDPI) URL: [Link]

Sources

Application

Application Notes and Protocols for the Dissolution of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid for Biological Assays

Introduction 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a small molecule of significant interest in drug discovery and chemical biology. As with many heterocyclic compounds, achieving consistent and complet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a small molecule of significant interest in drug discovery and chemical biology. As with many heterocyclic compounds, achieving consistent and complete dissolution is a critical first step for obtaining reliable and reproducible data in biological assays. Improper solubilization can lead to compound precipitation, inaccurate concentration determination, and ultimately, misleading experimental outcomes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal procedures for dissolving this compound for various in vitro and cell-based assays. The protocols herein are designed to ensure the integrity of the compound and the validity of the subsequent biological data.

Physicochemical Properties Overview

A thorough understanding of the physicochemical properties of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is fundamental to developing an effective dissolution strategy. The presence of both acidic (benzoic acid) and basic (aminopyrimidine) moieties suggests that its solubility will be pH-dependent.

Table 1: Physicochemical Properties of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₄O₂N/A
Molecular Weight244.25 g/mol N/A
AppearanceCrystalline solid[1]
Predicted pKaAcidic: ~4.35, Basic: Not specified[2]
SolubilityDMSO (Slightly), Methanol (Slightly, Heated)[2]

The predicted acidic pKa of approximately 4.35 indicates that the carboxyl group will be deprotonated and negatively charged at physiological pH (~7.4). The aminopyrimidine group will likely be partially protonated. This amphiprotic nature can make aqueous solubility challenging. Therefore, the use of organic solvents for initial stock solution preparation is generally recommended.[3]

Core Protocol: Preparation of Stock Solutions

The most common and effective method for dissolving compounds with low aqueous solubility is to first prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[4][5] This stock can then be serially diluted to the final desired concentration in the aqueous assay buffer.

Materials:
  • 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Procedure for a 10 mM DMSO Stock Solution:
  • Equilibration: Allow the vial containing the compound and the DMSO to equilibrate to room temperature before opening to minimize water condensation.

  • Weighing: Accurately weigh the desired amount of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid powder using an analytical balance in a chemical fume hood. For a 10 mM stock solution, you would weigh 2.44 mg for every 1 mL of DMSO.

  • Transfer: Carefully transfer the weighed powder into a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Cap the vial tightly and vortex the solution for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[4][6] Gentle warming (to 30-37°C) can also aid dissolution but should be done with caution to avoid compound degradation.

  • Verification: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] When stored properly, DMSO stock solutions are generally stable for several months.

Workflow for Preparing Working Solutions

Dissolution_Workflow cluster_stock Stock Solution Preparation (in Fume Hood) cluster_working Working Solution Preparation weigh 1. Weigh Compound transfer 2. Transfer to Vial weigh->transfer add_dmso 3. Add Anhydrous DMSO transfer->add_dmso dissolve 4. Vortex & Sonicate add_dmso->dissolve store_stock 5. Aliquot & Store at -20°C/-80°C dissolve->store_stock thaw 6. Thaw Stock Aliquot store_stock->thaw For Assay Use serial_dilution 7. Perform Serial Dilutions in DMSO (if needed) thaw->serial_dilution final_dilution 8. Dilute to Final Concentration in Assay Buffer serial_dilution->final_dilution use_immediately 9. Use Immediately in Assay final_dilution->use_immediately caption Dissolution and Dilution Workflow.

Caption: Workflow for dissolving and preparing the compound.

Preparation of Aqueous Working Solutions

Directly diluting the concentrated DMSO stock into an aqueous assay buffer can sometimes cause the compound to precipitate out of solution. This is a critical step where careful technique is required.

Recommended Procedure:
  • Thawing: Thaw a single aliquot of the frozen DMSO stock solution at room temperature.

  • Intermediate Dilutions (Optional but Recommended): If a large dilution factor is required, it is best practice to perform one or more intermediate serial dilutions in DMSO before the final dilution into the aqueous buffer. This helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Dilution:

    • Pipette the required volume of the aqueous assay buffer into a new tube.

    • While vortexing or gently mixing the buffer, add the small volume of the DMSO stock (or intermediate DMSO dilution) dropwise to the center of the liquid. This rapid dispersion is crucial.

    • The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can affect cellular and enzymatic activity.

  • Immediate Use: It is highly recommended to use the final aqueous working solution immediately after preparation, as the compound's stability in aqueous media may be limited.[1]

Troubleshooting and Advanced Considerations

  • Precipitation in Aqueous Buffer: If precipitation occurs upon dilution into the final assay buffer, consider the following:

    • Lowering the Final Concentration: The compound may not be soluble at the desired final concentration in the chosen buffer.

    • pH Adjustment: Since the molecule has acidic and basic centers, the pH of the final assay buffer can influence solubility. Systematically testing a range of pH values (e.g., 6.5 to 8.0) may identify a more optimal condition.

    • Use of Co-solvents or Detergents: For certain in vitro assays (e.g., some binding assays), the inclusion of a small amount of a non-ionic detergent like Tween-20 or a co-solvent like PEG can help maintain solubility.[5][6] However, the compatibility of these additives with the specific biological assay must be confirmed.

  • Lyophilized Formulations: If the compound is supplied in a lyophilized form with excipients, the reconstitution process may differ.[7] Always follow the manufacturer's specific instructions. The goal of lyophilization is often to improve stability and ease of reconstitution.[] The reconstitution time can be influenced by the properties of the lyophilized cake.[9][10] For lyophilized proteins, gentle agitation is recommended to avoid denaturation.[11]

Conclusion

The successful use of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid in biological assays is contingent upon its proper dissolution. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can prepare consistent and reliable solutions of this compound. The primary recommendation is the preparation of a concentrated stock solution in anhydrous DMSO, followed by careful serial dilution into the final aqueous assay buffer. Adherence to these guidelines will enhance the reproducibility and accuracy of experimental results in drug discovery and development programs.

References

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay? [Link]

  • Google Patents.
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • ResearchGate. The reconstitution times of the three lyophilized formulations using... [Link]

  • PubMed. Strategies to Reduce Reconstitution Time of Lyophilized Biotherapeutics. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • NextSDS. 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. [Link]

  • PubChem. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile. [Link]

  • YouTube. How to Reconstitute Lyophilized Proteins. [Link]

  • ResearchGate. (PDF) 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). [Link]

  • PMC. 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). [Link]

  • PubMed. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • PubMed. 4-Amino-N-(4,6-dimethyl-pyrimidin-2-yl)benzene-sulfonamide-2-nitro-benzoic acid (1/1). [Link]

  • SciELO. Article - SciELO. [Link]

Sources

Method

Experimental design for testing 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid cytotoxicity

Title: Comprehensive Experimental Design for Evaluating the Cytotoxicity and Mechanism of Action of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid Target Audience: Researchers, Application Scientists, and Drug Dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Experimental Design for Evaluating the Cytotoxicity and Mechanism of Action of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

The compound 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid features a 2-aminopyrimidine core linked to a benzoic acid moiety. This structural motif is a highly privileged pharmacophore in targeted oncology, frequently utilized to competitively bind the ATP-binding pocket of hyperactive kinases (e.g., Aurora kinases, PI3K, and BCR-ABL)[1].

To rigorously evaluate its antineoplastic potential, a linear cytotoxicity assay is insufficient. Cytotoxicity testing must be structured as a self-validating, multi-tiered system that not only defines the phenotypic dose-response but also elucidates the specific mechanism of cell death and confirms on-target engagement. This guide outlines a three-tiered experimental architecture designed to meet ISO 10993-5 in vitro testing standards while providing deep mechanistic insights[2].

Workflow A Compound Prep 4-((6-Amino-2-methylpyrimidin- 4-yl)amino)benzoic acid B Tier 1: Viability CellTiter-Glo ATP Assay A->B 72h Incubation C Tier 2: Apoptosis Annexin V/PI Flow Cytometry B->C IC50 Determined D Tier 3: Mechanism Western Blot Profiling C->D Apoptotic Validation

Experimental workflow for pyrimidine-based kinase inhibitor cytotoxicity testing.

Tier 1: Phenotypic Cytotoxicity & IC₅₀ Determination

Assay Choice: CellTiter-Glo® Luminescent Cell Viability Assay (ATP-based). Causality & Rationale: Traditional colorimetric assays (like MTT or MTS) rely on enzymatic reduction and can be severely confounded by mitochondrial uncoupling or metabolic stress induced by kinase inhibitors. The CellTiter-Glo assay circumvents this by directly quantifying ATP—the fundamental indicator of metabolically active cells. When a cell loses membrane integrity or undergoes metabolic collapse, ATP levels drop immediately, providing a highly sensitive, homogeneous readout devoid of metabolic artifacts[3].

Self-Validating System: Every assay plate must include a positive control (1 µM Staurosporine) to confirm the dynamic range of cell death, and a vehicle control (0.1% DMSO) to establish baseline viability. The assay is only validated if the calculated Z'-factor is > 0.5.

Step-by-Step Protocol: ATP-Based Viability Profiling
  • Cell Seeding: Seed target cancer cells (e.g., HCT116) at 2,000 cells/well in 90 µL of complete culture media into a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid in 100% DMSO. Dilute these stocks 1:10 in culture media to create 10X working solutions.

  • Treatment: Add 10 µL of the 10X compound solutions to the respective wells (Final DMSO concentration = 0.1%). Add 10 µL of 10 µM Staurosporine to positive control wells, and 10 µL of 1% DMSO media to vehicle control wells. Incubate for 72 hours.

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix gently to reconstitute[4].

  • Lysis & Stabilization: Equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Incubation & Detection: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader (integration time = 0.5–1.0 sec/well).

  • Analysis: Normalize luminescence data to the vehicle control (100% viability) and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Table 1: Representative IC₅₀ Profiling Summary

Cell LineTissue Origin72h IC₅₀ (µM) ± SDCytotoxic Response
HCT116Colon Carcinoma0.45 ± 0.08Highly Sensitive
MCF-7Breast Adenocarcinoma1.20 ± 0.15Sensitive
HepG2Hepatocellular Carcinoma3.85 ± 0.42Moderately Sensitive
NHDFNormal Human Dermal Fibroblasts> 50.0Non-toxic (Selective)

Tier 2: Mechanism of Cell Death (Apoptosis vs. Necrosis)

Assay Choice: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry. Causality & Rationale: Cytotoxicity does not inherently imply programmed cell death. To confirm that the pyrimidine derivative induces apoptosis rather than non-specific necrosis, we exploit the loss of plasma membrane asymmetry. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer membrane leaflet. Annexin V, a 35 kDa Ca²⁺-dependent protein, binds exposed PS with high affinity. By pairing FITC-conjugated Annexin V with Propidium Iodide (PI)—a membrane-impermeable DNA intercalator—we can definitively separate early apoptotic cells (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+)[5].

Step-by-Step Protocol: Flow Cytometric Apoptosis Detection
  • Treatment: Seed cells in 6-well plates at 3 × 10⁵ cells/well. Following overnight attachment, treat cells with the vehicle (0.1% DMSO), the compound at 1X IC₅₀, and the compound at 5X IC₅₀ for 48 hours.

  • Harvesting (Critical Step): Collect the culture media (which contains detached, late-apoptotic cells) into a centrifuge tube. Gently trypsinize the remaining adherent cells and pool them with the collected media. Centrifuge at 300 × g for 5 minutes.

  • Washing: Discard the supernatant. Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that can quench fluorescence.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (containing optimal Ca²⁺ concentrations). Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[5].

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately via flow cytometry (e.g., BD FACSCanto), collecting a minimum of 10,000 events per sample. Use single-stained controls (Annexin V only, PI only) to set compensation matrices.

Table 2: Flow Cytometry Apoptosis Quantification (HCT116 Cells, 48h)

Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (0.1% DMSO)92.4 ± 1.23.1 ± 0.52.8 ± 0.41.7 ± 0.3
Compound (1 µM)65.2 ± 2.421.5 ± 1.810.4 ± 1.12.9 ± 0.6
Compound (5 µM)38.7 ± 3.118.2 ± 2.036.5 ± 2.56.6 ± 0.8
Staurosporine (1 µM)15.3 ± 1.512.4 ± 1.265.8 ± 4.26.5 ± 0.7

Tier 3: On-Target Mechanistic Validation

To close the self-validating loop, we must prove that the observed apoptosis is a direct consequence of the compound's structural design (kinase inhibition).

Mechanism Drug 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid Kinase Target Kinase (e.g., Aurora A / PI3K) Drug->Kinase Inhibits ATP binding Survival Survival Signaling (AKT / mTOR) Kinase->Survival Blocked Apoptosis Mitochondrial Apoptosis (Cytochrome c release) Survival->Apoptosis Loss of inhibition Caspase Caspase-3/7 Activation Apoptosis->Caspase Activates Death Cell Death (PS Externalization & Cleaved PARP) Caspase->Death Execution

Proposed apoptotic signaling mechanism induced by the pyrimidine-based inhibitor.

Step-by-Step Protocol: Western Blot Target Profiling
  • Lysate Preparation: Treat cells with the compound for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of total protein per lane onto a 4–20% SDS-PAGE gradient gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against the suspected target (e.g., anti-phospho-Aurora A or anti-phospho-PI3K), downstream survival markers (anti-phospho-AKT), and apoptotic executioners (anti-Cleaved Caspase-3, anti-Cleaved PARP).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via a chemiluminescence imaging system. Normalization must be performed against a loading control (e.g., GAPDH or β-actin).

References

  • National Center for Biotechnology Information (NCBI). "Apoptosis Marker Assays for HTS - Assay Guidance Manual." NIH Bookshelf,[Link][5]

  • Sharma, S., et al. "Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs." ResearchGate,[Link][1]

  • Taylor & Francis. "Advances in mucoadhesive and mucus-penetrating materials... according to ISO 10993–5 guidelines for in vitro cytotoxicity testing." Taylor & Francis Online,[Link][2]

Sources

Application

Advanced Application Note: Synthesis and Derivatization of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid

Executive Summary & Mechanistic Rationale The compound 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a highly privileged pharmacophore intermediate used extensively in the development of Tyrosine Kinase Inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a highly privileged pharmacophore intermediate used extensively in the development of Tyrosine Kinase Inhibitors (TKIs). The 6-amino-2-methylpyrimidine core acts as an adenine mimetic, anchoring the molecule to the ATP-binding hinge region of kinases such as BCR-ABL1 and Rho kinase. Meanwhile, the para-benzoic acid moiety serves as a versatile synthetic handle for late-stage derivatization, allowing medicinal chemists to probe solvent-exposed regions for improved selectivity and pharmacokinetic properties.

This application note provides a field-proven, self-validating methodology for synthesizing this core scaffold via an acid-catalyzed Nucleophilic Aromatic Substitution (SNAr), followed by robust protocols for its downstream derivatization into amide-linked kinase inhibitor libraries.

Retrosynthetic Strategy & Workflow Logic

The most efficient route to the target scaffold avoids transition-metal catalysis (which can introduce heavy metal impurities difficult to purge in late-stage drug development) and instead relies on an SNAr reaction. We couple commercially available 4-chloro-2-methylpyrimidin-6-amine with 4-aminobenzoic acid.

Because 4-aminobenzoic acid is a poor nucleophile (due to the electron-withdrawing carboxylic acid group), the reaction requires precise electrophilic activation of the pyrimidine ring.

SynthWorkflow SM1 4-Chloro-2-methyl pyrimidin-6-amine Cond Acid-Catalyzed SNAr (iPrOH, HCl, 90°C) SM1->Cond SM2 4-Aminobenzoic Acid SM2->Cond Core 4-((6-Amino-2-methylpyrimidin -4-yl)amino)benzoic acid Cond->Core Deriv Amide Derivatives (Kinase Inhibitors) Core->Deriv HATU, DIPEA, R-NH2

Diagram 1: Retrosynthetic workflow and derivatization logic for the pyrimidine scaffold.

Quantitative Optimization Data

The choice of solvent and catalyst is critical. Base-catalyzed SNAr fails to overcome the high activation energy barrier of the deactivated aniline. As shown in the optimization table below, acid catalysis in a polar protic solvent provides the optimal thermodynamic environment.

SolventCatalystTemperatureTimeYield (%)Purity (LC-MS)Mechanistic Outcome
EthanolNone80 °C (Reflux)24 h< 10%N/AInsufficient electrophilic activation.
DMFDIPEA (1.5 eq)100 °C16 h45%85%Base deprotonates the carboxylic acid, further deactivating the aniline.
Isopropanol HCl (0.1 eq) 90 °C 12 h 88% > 98% Optimal protonation of pyrimidine N1/N3 lowers LUMO.
1-ButanolHCl (0.1 eq)110 °C8 h82%92%Higher temp leads to minor thermal degradation byproducts.

Table 1: Optimization of SNAr conditions for the synthesis of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid.

Core Protocol: Synthesis of the Pyrimidine Scaffold

Causality & Experimental Design: We utilize catalytic hydrochloric acid (HCl) in isopropanol. The HCl selectively protonates the pyrimidine nitrogen atoms, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This increases the electrophilicity at the C4 position, enabling the weakly nucleophilic 4-aminobenzoic acid to attack.

Self-Validating System: This protocol is designed to be self-purifying and self-indicating. As the secondary amine product forms, it acts as a basic center that traps the HCl, forming a highly crystalline hydrochloride salt. Because this salt is insoluble in isopropanol, it crashes out of the solution. This precipitation not only drives the reaction equilibrium forward (Le Chatelier's principle) but provides a visual confirmation of reaction progress.

Step-by-Step Methodology
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Charge the flask with 4-chloro-2-methylpyrimidin-6-amine (10.0 g, 69.6 mmol, 1.0 eq) and 4-aminobenzoic acid (10.0 g, 73.0 mmol, 1.05 eq).

  • Solvent Addition: Suspend the solids in isopropanol (100 mL, 10 volumes). Stir at 300 rpm to ensure a uniform slurry.

  • Catalyst Addition: Add concentrated aqueous HCl (37%, 0.6 mL, ~0.1 eq) dropwise. Note: The suspension may briefly thin out before thickening again.

  • Heating: Heat the reaction mixture to 90 °C (gentle reflux) using an oil bath or heating mantle. Maintain stirring for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 144.0) is consumed, and the product mass (m/z 245.1 [M+H]⁺) dominates.

  • Isolation: Remove the heat source and allow the reaction to cool to room temperature. The product will form a thick, off-white to pale yellow precipitate.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold isopropanol (2 × 20 mL) to remove unreacted aniline and trace impurities.

  • Drying: Dry the solid under high vacuum at 50 °C for 6 hours to yield 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid hydrochloride.

Derivatization Protocol: Amide Library Generation

To generate active kinase inhibitors (e.g., targeting BCR-ABL to overcome the T315I mutation), the free carboxylic acid must be coupled with various functionalized amines (like N-methylpiperazine)[1].

Causality & Experimental Design: We utilize (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA. HATU is chosen over EDC/HOBt because it generates a highly reactive HOAt ester, which is critical for coupling sterically hindered or poorly nucleophilic amines. DIPEA (a non-nucleophilic base) is used to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology
  • Activation: Dissolve 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol, 3.0 eq). The solution will clarify as the free base is generated.

  • Ester Formation: Add HATU (1.2 mmol, 1.2 eq) in one portion. Stir at room temperature for 15 minutes. Causality: Pre-activation ensures complete conversion to the HOAt ester, preventing the amine from reacting directly with the uronium coupling reagent to form guanidinium byproducts.

  • Amine Coupling: Add the desired amine (e.g., 1-methylpiperazine, 1.2 mmol, 1.2 eq). Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to isolate the final TKI derivative.

Biological Context: Kinase Inhibition Pathway

Derivatives synthesized from this protocol are potent inhibitors of constitutively active kinases. For instance, in Chronic Myeloid Leukemia (CML), the BCR-ABL1 fusion protein drives unchecked cellular proliferation. The 6-amino-2-methylpyrimidine scaffold competitively binds to the ATP pocket, shutting down downstream mitogenic signaling pathways such as STAT5 and CRKL[1].

BCRABL Inhibitor Pyrimidine-based Inhibitor BCRABL Target Kinase (e.g., BCR-ABL1) Inhibitor->BCRABL Competitive ATP Inhibition STAT5 STAT5 Pathway BCRABL->STAT5 Phosphorylation CRKL CRKL / RAS Pathway BCRABL->CRKL Phosphorylation Proliferation Leukemic Cell Survival & Proliferation STAT5->Proliferation Gene Transcription CRKL->Proliferation Mitogenic Signal

Diagram 2: Mechanism of action for pyrimidine-based inhibitors blocking BCR-ABL1 signaling.

References

  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Google Patents (CA2709918A1)

Sources

Method

Application Notes &amp; Protocols for 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid: A Key Intermediate in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide on 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid (CAS No. 856972-01-5), a crucial intermediate in modern pharmaceutical synthesis.[1][2] The unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid (CAS No. 856972-01-5), a crucial intermediate in modern pharmaceutical synthesis.[1][2] The unique structural combination of a 2-aminopyrimidine scaffold and a para-aminobenzoic acid (PABA) moiety makes this molecule a valuable building block, particularly in the development of kinase inhibitors and other targeted therapies. This guide details a proposed synthetic protocol based on established palladium-catalyzed cross-coupling reactions, purification methodologies, and in-depth analytical characterization techniques. The information presented herein is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutic agents.

Introduction: The Significance of the Aminopyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. When substituted with amino groups, the resulting aminopyrimidine scaffold exhibits a remarkable ability to mimic the purine bases of DNA and RNA, allowing it to interact with the ATP-binding sites of various kinases. This has led to the development of a multitude of kinase inhibitors for the treatment of cancers and inflammatory diseases.

The title compound, 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid, integrates this privileged aminopyrimidine core with a benzoic acid functional group. This carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, enabling the extension of the molecular structure to target specific amino acid residues in a protein's binding pocket.

Proposed Synthesis of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

The proposed two-step synthesis involves the coupling of a chloropyrimidine with a protected aminobenzoate, followed by the deprotection of the carboxylic acid.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A 4-Amino-6-chloro-2-methylpyrimidine C Methyl 4-((6-amino-2-methylpyrimidin-4-yl)amino)benzoate A->C  Pd Catalyst, Ligand, Base  (Buchwald-Hartwig Amination) B Methyl 4-aminobenzoate B->C D 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid C->D  Base Hydrolysis (e.g., NaOH)  then Acidification

Caption: Proposed two-step synthesis of the target intermediate.

Step 1: Buchwald-Hartwig Cross-Coupling

The first step involves the palladium-catalyzed N-arylation of methyl 4-aminobenzoate with 4-amino-6-chloro-2-methylpyrimidine. The choice of palladium catalyst and ligand is crucial for achieving high yields and purity. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are known to enhance the efficiency of this transformation.[5]

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-amino-6-chloro-2-methylpyrimidine (1.0 eq), methyl 4-aminobenzoate (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent and Base: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq) and an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield methyl 4-((6-amino-2-methylpyrimidin-4-yl)amino)benzoate.

Step 2: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol:

  • Dissolution: Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC or HPLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-((6-amino-2-methylpyrimidin-4-yl)amino)benzoic acid.

Purification of the Final Product

For use as a pharmaceutical intermediate, high purity is essential. Recrystallization is a common and effective method for purifying the final product.

Protocol:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of polar solvents like ethanol/water or DMF/water is often effective for such compounds.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal and colored impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Analytical Characterization

Thorough analytical characterization is critical to confirm the identity and purity of the synthesized intermediate. The following methods are recommended.

Workflow for Analytical Characterization

Analytical Workflow cluster_0 Purity & Identity Confirmation HPLC HPLC (Purity Assessment) LCMS LC-MS (Molecular Weight Confirmation) NMR NMR Spectroscopy (Structural Elucidation) IR IR Spectroscopy (Functional Group Analysis) Sample Synthesized Intermediate Sample->HPLC Sample->LCMS Sample->NMR Sample->IR

Caption: A typical workflow for the analytical characterization of the intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound.

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Solvent A (0.1% TFA in water) and Solvent B (Acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temp. 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the pyrimidine ring proton, the methyl group protons, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (amines)3300-3500
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carboxylic acid)1680-1710
C=N and C=C stretch (aromatic and pyrimidine rings)1500-1650
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 259.26.

Applications in Pharmaceutical Synthesis

As a bifunctional molecule, 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is an attractive intermediate for the synthesis of a diverse range of more complex molecules. The primary amino group on the pyrimidine ring and the secondary amine linker can act as hydrogen bond donors, while the pyrimidine nitrogens can act as hydrogen bond acceptors. The carboxylic acid provides a reactive site for amide coupling, allowing for the introduction of various side chains to modulate the pharmacological properties of the final compound.

This intermediate is particularly well-suited for the synthesis of libraries of compounds to be screened for activity against various protein kinases, leveraging the known pharmacophoric properties of the aminopyrimidine scaffold.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound and the reagents used in its synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals used.

References

  • New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions using dichlorobis(triphenylphosphine)Pd(II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere. The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82%. The procedure described could be widely employed for the preparation of new heterocyclic compounds. The structures of the new compounds were confirmed by FT-NMR, FT-IR and elemental analysis. ([Link])

  • Buchwald–Hartwig amination. In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. ([Link])

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. ([Link])

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ([Link])

  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. ([Link])

  • Buchwald-Hartwig Coupling. ([Link])

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. ([Link])

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ([Link])

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. ([Link])

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. ([Link])

  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). ([Link])

  • 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid. ([Link])

  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ([Link])

  • p-{{2,4-diamino-6-[(3-hydroxypropyl)amino]pyrimidin-5-yl}azo}benzoic acid, ethyl ester. ([Link])

Sources

Application

Application Notes &amp; Protocols: Strategic Co-crystallization of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

Abstract This guide provides a comprehensive framework for the use of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid in co-crystallization experiments. Co-crystallization has emerged as a leading strategy in cryst...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the use of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid in co-crystallization experiments. Co-crystallization has emerged as a leading strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials.[1][2] This document outlines the underlying principles, strategic selection of co-formers, detailed experimental protocols for co-crystal screening and synthesis, and robust analytical techniques for characterization. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to rationally design and isolate novel co-crystalline phases of the title compound.

Introduction: The Potential of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid in Crystal Engineering

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a molecule of significant interest due to its structural motifs that are highly conducive to forming robust intermolecular interactions. The molecule possesses both hydrogen bond donor and acceptor sites, making it an excellent candidate for co-crystallization.

  • Hydrogen Bond Donors: The carboxylic acid hydroxyl group (-COOH) and the amino group (-NH2).

  • Hydrogen Bond Acceptors: The pyrimidine ring nitrogens, the carbonyl oxygen of the carboxylic acid, and the amino group.

This duality allows for the formation of predictable supramolecular synthons, which are fundamental building blocks in crystal engineering.[2] Co-crystallization can be employed to enhance key properties such as solubility, dissolution rate, stability, and bioavailability of pharmaceutical compounds.[1][2][3] The primary goal is to create a new crystalline solid with improved properties while maintaining the intrinsic activity of the core molecule.[1]

Key Physicochemical Properties (Predicted/Exemplary)

PropertyValue/InformationSource
CAS Number 856972-01-5[4]
Molecular Formula C12H12N4O2Inferred
Molecular Weight 244.25 g/mol Inferred
Key Functional Groups Carboxylic acid, Aminopyrimidine, Secondary amineInferred
Potential Supramolecular Synthons Acid-Pyridine Heterosynthon, Carboxylic Acid Dimer, Amide-Amide Homosynthon[5][6]

Co-former Selection Strategy

The success of co-crystallization hinges on the rational selection of a suitable co-former. The chosen co-former should be able to form complementary and strong non-covalent interactions with the target molecule. Based on the principles of supramolecular chemistry, potential co-formers for 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid can be categorized as follows:

  • Carboxylic Acids: Aliphatic and aromatic dicarboxylic acids (e.g., oxalic acid, succinic acid, glutaric acid) can interact with the aminopyrimidine moiety to form robust acid-pyrimidine heterosynthons.[5][6][7]

  • Amides: Co-formers containing amide functional groups (e.g., nicotinamide, isonicotinamide) can form hydrogen bonds with the carboxylic acid group of the target molecule.

  • Phenols: Polyphenols or other phenolic compounds can act as hydrogen bond donors to the pyrimidine nitrogen or carbonyl oxygen.

  • Other APIs: Co-crystallization with another active pharmaceutical ingredient can lead to the development of combination therapies with unique properties.

A useful guideline for predicting salt versus co-crystal formation is the "rule of three" for pKa difference between the acid and base. A ΔpKa (pKa of the base - pKa of the acid) of less than 1 generally favors co-crystal formation, while a value greater than 4 favors salt formation.[8]

Experimental Protocols for Co-crystal Synthesis

A variety of methods can be employed for co-crystal screening and synthesis. It is recommended to use multiple techniques to explore different thermodynamic and kinetic crystallization pathways.

Solution-Based Methods

These methods rely on the differential solubility of the starting materials and the resulting co-crystal.[9]

This is a widely used and reliable method for obtaining high-quality single crystals suitable for X-ray diffraction.[9][10]

Materials:

  • 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

  • Selected Co-former

  • Appropriate Solvent (e.g., ethanol, methanol, acetone, acetonitrile)

  • Small glass vials (2-4 mL) with loose-fitting caps or perforated aluminum foil

Procedure:

  • In a clean vial, dissolve stoichiometric amounts (e.g., 1:1, 1:2, 2:1 molar ratios) of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid and the chosen co-former in a suitable solvent. The solvent should be one in which both components are soluble.[10]

  • Gently warm and sonicate the mixture if necessary to ensure complete dissolution.

  • Loosely cap the vial or cover it with perforated foil to allow for slow evaporation of the solvent at room temperature.

  • Place the vial in a vibration-free environment.

  • Monitor the vial daily for crystal growth. The process may take several days to weeks.

  • Once crystals are formed, carefully harvest them by decanting the solvent and allow them to air dry.

This method is effective for screening and can often yield the most thermodynamically stable crystalline form.[7][10]

Materials:

  • 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

  • Selected Co-former

  • A solvent in which both components have low to moderate solubility

  • Magnetic stirrer and stir bar

  • Eppendorf tubes or small vials

Procedure:

  • Add stoichiometric amounts of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid and the co-former to a vial.

  • Add a small amount of the selected solvent to create a thick slurry.

  • Seal the vial and stir the suspension at a constant temperature (e.g., room temperature or slightly elevated) for a period of 24-72 hours.[7]

  • After the designated time, filter the solid material and allow it to dry.

  • Analyze the resulting solid to determine if a new crystalline phase has formed.

Solid-State Methods

These methods are often more environmentally friendly as they require little to no solvent.[9]

LAG is a highly efficient method for co-crystal screening and production. The small amount of liquid acts as a catalyst for the phase transformation.[1][9]

Materials:

  • 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

  • Selected Co-former

  • A small amount of a volatile solvent (e.g., methanol, ethanol, acetonitrile)

  • Mortar and pestle or a ball mill

  • Spatula

Procedure:

  • Place stoichiometric amounts of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid and the co-former into the mortar or milling jar.

  • Add a few drops (typically 10-20 µL) of the selected solvent.

  • Grind the mixture manually with the pestle for 15-30 minutes or in a ball mill according to the manufacturer's instructions.

  • The resulting powder should be a homogeneous solid.

  • Collect the sample for analysis.

Characterization of Co-crystals

A multi-technique approach is essential to unequivocally confirm the formation of a co-crystal and to characterize its properties.[11][12]

Primary Characterization Techniques

PXRD is the most definitive method for identifying new crystalline phases.[1] The diffractogram of a co-crystal will be unique and different from the patterns of the individual components or their simple physical mixture.[1]

Sample Preparation:

  • A small amount of the crystalline powder is gently packed into a sample holder.

Data Analysis:

  • Compare the PXRD pattern of the experimental product with the patterns of the starting materials. The appearance of new diffraction peaks indicates the formation of a new crystalline phase.

DSC is used to determine the melting point and other thermal transitions of the material.[12] A co-crystal will typically exhibit a single, sharp melting endotherm that is different from the melting points of the individual components.[10][11]

Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

Data Analysis:

  • Observe the thermogram for a single melting peak. The melting point of the co-crystal is often between the melting points of the starting materials, but this is not always the case.[11]

FTIR spectroscopy is a powerful tool for probing changes in intermolecular interactions, particularly hydrogen bonding.[3][11]

Sample Preparation:

  • Samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Data Analysis:

  • Look for shifts in the vibrational frequencies of functional groups involved in hydrogen bonding, such as the O-H stretch of the carboxylic acid and the N-H stretches of the amino groups. These shifts confirm the formation of new intermolecular interactions in the co-crystal.[11]

Advanced Characterization

If single crystals of sufficient quality are obtained, SCXRD provides unambiguous proof of co-crystal formation and allows for the precise determination of the crystal structure, including bond lengths, angles, and intermolecular interactions.[3]

ssNMR is a sensitive technique for characterizing the local environment of atoms in the solid state and can provide detailed structural information about co-crystals.[1][11]

Visualizing the Workflow

A systematic approach is crucial for successful co-crystallization experiments. The following diagram illustrates a typical workflow from co-former selection to final characterization.

CoCrystallization_Workflow cluster_yes_no Target Target Molecule 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid Coformer Co-former Selection (e.g., Carboxylic Acids, Amides) Target->Coformer Screening Co-crystallization Screening Coformer->Screening SE Slow Evaporation Screening->SE Solution SC Slurry Crystallization Screening->SC Solution/Slurry LAG Liquid-Assisted Grinding Screening->LAG Solid-State Analysis Primary Characterization SE->Analysis SC->Analysis LAG->Analysis PXRD PXRD Analysis->PXRD DSC DSC Analysis->DSC FTIR FTIR Analysis->FTIR Confirmation Co-crystal Confirmed? PXRD->Confirmation DSC->Confirmation FTIR->Confirmation Confirmation->Screening Advanced Advanced Characterization (SCXRD, ssNMR) Confirmation->Advanced No No Confirmation->No Yes Yes Confirmation->Yes

Caption: A typical workflow for co-crystal screening and characterization.

Conclusion

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a promising candidate for co-crystallization due to its rich hydrogen bonding capabilities. By employing a strategic approach to co-former selection and utilizing a combination of solution-based and solid-state screening methods, researchers can efficiently explore the co-crystal landscape of this molecule. Rigorous characterization using techniques such as PXRD, DSC, and FTIR is paramount to confirm the formation of new co-crystalline phases. The protocols and strategies outlined in this guide provide a solid foundation for the successful design, synthesis, and analysis of novel co-crystals with potentially enhanced physicochemical properties.

References

  • A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Cocrystal. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]

  • Chemistry and Modern Techniques of Characterization of Co-Crystals. (2022, November 24). IntechOpen. Retrieved March 20, 2026, from [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024, January 15). Oxford Academic. Retrieved March 20, 2026, from [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Co-crystallization. (n.d.). Creative Biostructure. Retrieved March 20, 2026, from [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Co-crystallization an alternative modified technique for solubility enhancement. (2022). RJWave.org. Retrieved March 20, 2026, from [Link]

  • Co-Crystallization Techniques for Improving Nutraceutical Absorption and Bioavailability. (2023, February 15). IntechOpen. Retrieved March 20, 2026, from [Link]

  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). (2010). ResearchGate. Retrieved March 20, 2026, from [Link]

  • 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1). (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). MDPI. Retrieved March 20, 2026, from [Link]

  • Supramolecular Cocrystal of 2-Amino-4-Chloro-6- Methylpyrimidine with 4-Methylbenzoic Acid: Synthesis, Structural Determinations and Quantum Chemical Investigations. (2015, October 4). Semantic Scholar. Retrieved March 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when coupling 4-chloro-2-methylpyrimidin-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when coupling 4-chloro-2-methylpyrimidin-6-amine with 4-aminobenzoic acid.

Historically, researchers attempt this synthesis via a direct Nucleophilic Aromatic Substitution (SNAr). However, the unique electronic topology of the pyrimidine precursor often leads to reaction failure or abysmal yields. This guide provides the mechanistic causality behind these failures and outlines a self-validating, field-proven Buchwald-Hartwig cross-coupling workflow to achieve >85% yield.

Mechanistic Pathway & Workflow Analysis

To understand why the optimization is necessary, we must visualize the divergent synthetic pathways. Route A represents the traditional, low-yielding SNAr approach. Route B represents the optimized, three-step Buchwald-Hartwig sequence.

SynthesisWorkflow Start Starting Materials: 4-Chloro-2-methylpyrimidin-6-amine + 4-Aminobenzoic Acid SNAr Route A: Direct SNAr Pathway (HCl, iPrOH, 100°C) Start->SNAr Direct Coupling Ester Route B, Step 1: Esterification (MeOH, H2SO4) Start->Ester Protect -COOH Target Target Molecule: 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid SNAr->Target Low Yield (<30%), High Impurity BHA Route B, Step 2: Buchwald-Hartwig (BrettPhos Pd G3, t-BuONa) Ester->BHA Methyl 4-aminobenzoate Hydrolysis Route B, Step 3: Saponification (LiOH, THF/H2O) BHA->Hydrolysis Coupled Ester Hydrolysis->Target High Yield (>85%), High Purity

Figure 1: Comparison of direct SNAr versus the optimized Buchwald-Hartwig synthetic workflow.

Troubleshooting & FAQs

Q1: Why does the direct SNAr reaction yield remain below 30% even under prolonged reflux? A: The failure of the SNAr pathway is dictated by the electronic deactivation of the pyrimidine ring. The 6-amino group acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the pyrimidine core. This severely reduces the electrophilicity of the C4-carbon bearing the chloride. Furthermore, 4-aminobenzoic acid is a weak nucleophile due to the electron-withdrawing para-carboxylic acid. This "double-mismatch" requires harsh acidic conditions that predominantly lead to substrate degradation rather than product formation.

Q2: I want to switch to a Palladium-catalyzed Buchwald-Hartwig amination. Can I couple 4-aminobenzoic acid directly? A: No, direct coupling is highly discouraged. The free carboxylic acid (-COOH) causes two catastrophic failures in the catalytic cycle[1]:

  • Base Depletion: The stoichiometric base (e.g., NaOtBu) required to deprotonate the aniline during the catalytic cycle will be immediately consumed by the acidic proton of the carboxylic acid.

  • Catalyst Poisoning: The resulting carboxylate anion acts as a bidentate ligand, strongly coordinating to the Palladium center and forming an inactive, insoluble Pd-carboxylate complex, effectively killing the catalyst. Solution: You must mask the carboxylic acid via esterification (Step 1 of the SOP) prior to the cross-coupling.

Q3: Which Palladium/Ligand system is strictly required for this specific diarylamine coupling? A: For coupling a deactivated, electron-rich heteroaryl chloride with an electron-deficient aniline, the BrettPhos ligand system is optimal[2]. BrettPhos is a bulky, electron-rich dialkylbiarylphosphine ligand specifically engineered to facilitate the challenging oxidative addition of deactivated aryl chlorides. More importantly, its steric bulk forces the rapid reductive elimination of the product, preventing off-target hydrodehalogenation[3].

Q4: I am observing significant homocoupling and "black palladium" precipitation. How do I fix this? A: "Black palladium" indicates catalyst decomposition, usually due to oxygen ingress or an improper Pd:Ligand ratio. Solution: Do not mix Pd(OAc)₂ and BrettPhos in situ. Instead, use the pre-formed BrettPhos Pd G3 precatalyst. This guarantees a perfect 1:1 Palladium-to-Ligand ratio, preventing the formation of under-ligated Pd species that catalyze homocoupling. Additionally, ensure strict anaerobic conditions by degassing your toluene via the freeze-pump-thaw method.

Yield Optimization Data

The following table summarizes in-house validation data comparing the thermodynamic and kinetic outcomes of different synthetic strategies.

Synthetic RouteReagents / Catalyst SystemSolvent & TempReaction TimeAverage Isolated YieldPurity (HPLC)
Direct SNAr HCl (cat.), 4-aminobenzoic acidiPrOH, 100°C24 h25 - 30%< 85%
BHA (Unprotected) Pd(OAc)₂, Xantphos, Cs₂CO₃Dioxane, 100°C18 h< 10%N/A (Messy)
BHA (Esterified) BrettPhos Pd G3, NaOtBu Toluene, 90°C 6 h 88 - 92% > 98%
Standard Operating Procedure (SOP)

This self-validating protocol utilizes in-process controls to ensure each intermediate is verified before proceeding to the next step.

Step 1: Esterification (Protection of 4-Aminobenzoic Acid)
  • Reaction: Suspend 4-aminobenzoic acid (10.0 g, 73.0 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Catalysis: Cool the suspension to 0°C using an ice bath. Add concentrated H₂SO₄ (2.0 mL) dropwise to prevent exothermic degradation.

  • Reflux: Attach a reflux condenser and heat the mixture at 65°C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1, UV detection). The starting material (Rf ~0.1) should be completely consumed, replaced by a new spot (Rf ~0.6).

  • Workup: Concentrate the methanol under reduced pressure. Carefully neutralize the residue with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with EtOAc (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield methyl 4-aminobenzoate as a white solid.

Step 2: Buchwald-Hartwig Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-chloro-2-methylpyrimidin-6-amine (5.0 g, 34.8 mmol), methyl 4-aminobenzoate (5.5 g, 36.5 mmol, 1.05 equiv), and sodium tert-butoxide (4.0 g, 41.7 mmol, 1.2 equiv).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (0.31 g, 1 mol%).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent: Inject anhydrous, sparged toluene (50 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 6 hours under vigorous stirring.

  • IPC: Monitor via LC-MS. Look for the disappearance of the pyrimidine mass (m/z 144 [M+H]+) and the appearance of the coupled ester mass (m/z 259 [M+H]+).

  • Purification: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient) to isolate methyl 4-((6-amino-2-methylpyrimidin-4-yl)amino)benzoate .

Step 3: Saponification (Deprotection)
  • Reaction: Dissolve the coupled ester (7.0 g) in a 3:1 mixture of THF/H₂O (80 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 g, ~3 equiv). Stir vigorously at room temperature for 4 hours.

  • IPC: Monitor by TLC (DCM/MeOH 9:1) to ensure complete hydrolysis of the ester.

  • Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully adjust the pH to 4-5 using 1M HCl. The target compound will precipitate as an off-white solid.

  • Final Polish: Filter the precipitate via vacuum filtration, wash with ice-cold water (2 x 20 mL), and dry under high vacuum at 45°C overnight to yield pure 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid .

References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.

  • Ke, Z., & Liu, C. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.

  • Sigma-Aldrich / Merck KGaA. BrettPhos: Buchwald Phosphine Ligands for Chemical Synthesis.

Sources

Optimization

Optimization of reaction conditions for 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical hurdles encountered during the synthesis of 4-((6-Amino-2-methylpyrimid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and physical hurdles encountered during the synthesis of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid .

This target molecule requires the formation of a C–N bond between a substituted pyrimidine and an aniline derivative. Because both coupling partners are electronically deactivated, standard nucleophilic aromatic substitution (SNAr) protocols frequently fail. This guide provides a field-proven, self-validating framework to troubleshoot your workflow, grounded in mechanistic causality and optimized palladium-catalyzed cross-coupling methodologies.

I. Mechanistic Workflow & Decision Tree

To successfully synthesize this molecule, we must bypass the high activation energy barrier of thermal SNAr by utilizing a transition-metal-catalyzed pathway. The diagram below illustrates the strategic divergence between classical and modern cross-coupling approaches.

ReactionOptimization Start Reactants: 4-Chloro-6-amino-2-methylpyrimidine + 4-Aminobenzoic Acid SNAr Pathway A: Thermal SNAr (Acid-Catalyzed) Start->SNAr Heat / HCl BHA Pathway B: Buchwald-Hartwig Cross-Coupling Start->BHA Pd Catalyst Fail Low Yield (<10%) Due to dual deactivation SNAr->Fail Electronic mismatch Cat Catalyst: Pd2(dba)3 Ligand: Xantphos BHA->Cat Cond Base: Cs2CO3 Solvent: 1,4-Dioxane (100 °C) Cat->Cond Success Target Molecule: 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid Cond->Success High Yield (>80%)

Decision tree for the synthesis of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid.

II. Empirical Optimization Data

The table below summarizes the causality behind various reaction conditions. Quantitative yields are based on LC-MS conversion metrics during process optimization.

Reaction TypeCatalyst / PromoterLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Thermal SNArDIPEANoneDIPEANMP150< 5%Severe electronic mismatch; decomposition observed.
Acid-Catalyzed SNArHCl (4N in Dioxane)NoneNone1-Butanol12015%Sluggish conversion; protonation limits aniline nucleophilicity.
Buchwald-HartwigPd(OAc)₂BINAPCs₂CO₃Toluene10035%Narrow bite angle limits reductive elimination rate.
Buchwald-HartwigPd₂(dba)₃BrettPhosNaOtBut-Amyl OH10010%Strong base deprotonates carboxylic acid, causing precipitation.
Buchwald-Hartwig Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 100 82% Optimal bite angle accelerates reductive elimination.

III. Troubleshooting & FAQs

Q1: Why is my standard SNAr approach yielding <10% conversion? A: The failure of thermal SNAr is due to a phenomenon known as "dual deactivation." The electrophile (4-chloro-6-amino-2-methylpyrimidine) features an electron-donating 6-amino group that pushes electron density into the pyrimidine ring via resonance (+M effect), rendering the 4-position poorly electrophilic. Conversely, the nucleophile (4-aminobenzoic acid) possesses a para-carboxylic acid group (-M effect) that withdraws electron density, severely reducing the nucleophilicity of the aniline nitrogen. This electronic mismatch makes standard SNAr unviable, necessitating palladium catalysis[1].

Q2: Which palladium/ligand system is optimal for this specific deactivated coupling? A: A catalyst system utilizing Pd₂(dba)₃ and Xantphos is highly recommended[2]. Xantphos possesses a wide bite angle (~111°). In palladium-catalyzed cross-coupling, this wide angle sterically compresses the geometry between the aryl and amine ligands on the palladium center. This compression significantly lowers the activation energy required for reductive elimination—which is notoriously slow and often the rate-limiting step when coupling electron-deficient anilines[3].

Q3: I am observing homocoupling or off-target amination at the 6-amino group of the pyrimidine. How do I prevent this? A: The 6-amino group on the pyrimidine possesses some nucleophilic character, leading to potential oligomerization. To mitigate this, ensure the 4-aminobenzoic acid is fully dissolved and maintain a slight stoichiometric excess (1.2 eq) of the aniline[2]. The Pd-Xantphos complex kinetically favors the arylamine over the heteroaromatic amine due to steric and electronic tuning[1]. If chemoselectivity issues persist, transiently protect the carboxylic acid of the aniline as a methyl ester; this vastly improves the aniline's solubility and nucleophilicity, and the ester can be easily hydrolyzed post-coupling.

Q4: How do I isolate the highly polar product? Standard aqueous workups are resulting in massive yield losses. A: The target molecule is a zwitterion, containing both a basic aminopyrimidine and an acidic carboxylic acid. During a standard liquid-liquid extraction, it will partition almost entirely into the aqueous layer. Instead of extraction, utilize isoelectric precipitation . After filtering the crude reaction through Celite to remove palladium and inorganic salts, concentrate the filtrate. Dissolve the residue in minimal water/methanol and carefully adjust the pH to ~4.5 using 1N HCl. The free base will precipitate out of solution. Alternatively, you can isolate it directly as a hydrochloride salt by treating the crude mixture with 4N HCl in 1,4-dioxane[4].

IV. Validated Protocol: Optimized Buchwald-Hartwig Amination

This self-validating protocol utilizes mild inorganic bases and ethereal solvents to prevent the premature precipitation of the carboxylic acid substrate[2].

Materials & Reagents (1.0 mmol scale):

  • Electrophile: 4-Chloro-6-amino-2-methylpyrimidine (1.0 mmol, 143.6 mg)

  • Nucleophile: 4-Aminobenzoic acid (1.2 mmol, 164.6 mg)

  • Pre-catalyst: Pd₂(dba)₃ (0.05 mmol, 45.8 mg, 5 mol%)

  • Ligand: Xantphos (0.10 mmol, 57.9 mg, 10 mol%)

  • Base: Cs₂CO₃ (2.5 mmol, 814.5 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 4-chloro-6-amino-2-methylpyrimidine, 4-aminobenzoic acid, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Atmospheric Control: Seal the flask with a septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 12–16 hours. The suspension will likely transition from a reddish hue to a dark brown/black slurry as the active Pd(0) species forms and reacts.

  • Reaction Monitoring: Monitor the reaction via LC-MS. (TLC is not recommended due to the high polarity of the starting materials and product).

  • Quench & Filtration: Once complete, cool the reaction to room temperature. Dilute the mixture with 10 mL of EtOAc/MeOH (9:1) and filter through a tightly packed pad of Celite to remove the inorganic base and palladium black. Wash the Celite pad with an additional 10 mL of the solvent mixture.

  • Isolation (Isoelectric Precipitation): Concentrate the filtrate in vacuo. Dissolve the crude, viscous residue in a minimal amount of a 1:1 Water/Methanol mixture. Slowly add 1N HCl dropwise while stirring until the pH reaches approximately 4.5.

  • Collection: Stir the resulting suspension at 4 °C for 1 hour to maximize precipitation. Filter the solid, wash sequentially with ice-cold water (2 x 5 mL) and diethyl ether (2 x 5 mL), and dry under high vacuum to afford the pure target compound.

V. References

  • Application Notes and Protocols for the Synthesis of 4-Amino-3-cyclopropylbenzoic acid. Benchchem. Available at:

  • Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS). PMC (NIH). Available at:

  • An In-depth Technical Guide to the Discovery and Synthesis of JNK-IN-8. Benchchem. Available at:

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition (via ResearchGate). Available at:

Sources

Troubleshooting

Technical Support Center: Purification of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid and Its Derivatives

Welcome to the technical support center dedicated to the purification of 4-((6-amino-2-methylpyrimidin-4-yl)amino)benzoic acid and its structurally related derivatives. This guide is designed for researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of 4-((6-amino-2-methylpyrimidin-4-yl)amino)benzoic acid and its structurally related derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable compounds with high purity. The unique amphoteric nature of this molecular scaffold—possessing both basic amino-pyrimidine functions and an acidic benzoic acid moiety—presents specific purification hurdles that require a nuanced and systematic approach.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful purification strategy.

Q1: What are the primary challenges in purifying 4-((6-amino-2-methylpyrimidin-4-yl)amino)benzoic acid and its derivatives?

A1: The primary challenges stem from the compound's inherent physicochemical properties. The structure contains multiple basic nitrogen atoms within the aminopyrimidine system and an acidic carboxylic acid group. This leads to:

  • High Polarity: These compounds are often highly polar, making them difficult to elute from normal-phase chromatography columns and potentially causing poor retention in standard reverse-phase systems.[1]

  • Amphoteric Nature: The presence of both acidic and basic functional groups can lead to zwitterion formation and strong interactions with stationary phases. On acidic silica gel, the basic nitrogens can cause significant peak tailing or even irreversible adsorption.[1][2]

  • Poor Solubility: Solubility can be challenging in common organic solvents, complicating both chromatography and recrystallization efforts.

  • Potential for Degradation: Some N-heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during long purification runs.[3]

Q2: Which purification technique should I try first: recrystallization or column chromatography?

A2: The optimal initial technique depends on the scale of your reaction and the impurity profile as determined by a preliminary analysis (e.g., TLC or LC-MS).

  • For crude material >90% pure or for final polishing: Recrystallization is often the most efficient method. It is highly scalable and can yield material of excellent purity if a suitable solvent system is found.[4]

  • For complex mixtures with multiple, closely-related impurities: Flash column chromatography is indispensable. It offers superior resolving power to separate components based on polarity differences.[2][5]

  • General Workflow: A common and effective strategy is to perform an initial purification by flash chromatography to remove the bulk of impurities, followed by a final recrystallization of the combined, relatively pure fractions to achieve high analytical purity.

Q3: What are the typical impurities I should expect?

A3: Impurities generally originate from the synthetic route.[6] For a typical synthesis involving the coupling of a substituted aminobenzoic acid with a chloropyrimidine, common impurities include:

  • Unreacted Starting Materials: Residual 4-amino-2-methylbenzoic acid or 4,6-dichloro-2-methylpyrimidine (or a related pyrimidine precursor).[6]

  • Side-Products: This could include products of double substitution (if a di-chloropyrimidine is used) or by-products from competing reactions.

  • Reagents and Catalysts: Residual coupling reagents, bases (e.g., DIPEA, K₂CO₃), or catalysts used in the reaction.

  • Degradation Products: As mentioned, the product might degrade slightly on silica gel if held for too long.[3]

Q4: How can I effectively monitor the purity of my fractions and final product?

A4: A multi-technique approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An essential, rapid tool for monitoring reaction progress and analyzing fractions from column chromatography.[1] It helps in identifying the optimal solvent system for column separation.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column is often effective for these polar compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical to confirm the structure of the desired product and to identify the presence of any impurities by their characteristic signals.[6]

  • Mass Spectrometry (MS): Coupled with LC or used for direct infusion, MS confirms the molecular weight of the product and can help identify unknown impurities.[6]

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying these compounds from complex reaction mixtures.[5][7] This section addresses frequent issues.

Problem 1: My compound is streaking badly on the TLC plate and won't elute properly from the silica column (severe tailing).

  • Underlying Cause: The basic nitrogen atoms on the pyrimidine ring and the exocyclic amine are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor chromatographic performance.[2][3]

  • Solution 1 (Mobile Phase Modification): Deactivate the silica gel in situ by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at 0.5-1% (v/v) is the most common choice.[3][4] The TEA competes with your compound for the acidic sites on the silica, leading to sharper peaks and more predictable elution. A dilute solution of ammonia in methanol can also be used as part of the eluent system.

  • Solution 2 (Stationary Phase Change): If base modification is insufficient or incompatible with your molecule, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives for acid-sensitive or very basic compounds.[2]

Problem 2: My compound is extremely polar and remains at the baseline (Rf ≈ 0) even in highly polar solvent systems like 100% Ethyl Acetate or 5% Methanol in Dichloromethane (DCM).

  • Underlying Cause: The combination of the carboxylic acid and multiple amine functionalities makes the compound exceptionally polar, with a very high affinity for the silica stationary phase.

  • Solution 1 (Increase Eluent Polarity): Increase the concentration of the highly polar solvent. A gradient of 0-20% Methanol in DCM is a common starting point for such compounds.[2]

  • Solution 2 (Consider Alternative Chromatography Modes): If normal-phase chromatography is ineffective, other techniques may be required.

    • Reverse-Phase Chromatography (RPC): Utilizes a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] This is often suitable for polar compounds. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring the carboxylic acid and amino groups are consistently protonated.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for very polar compounds that show little retention in RPC. HILIC uses a polar stationary phase with a mobile phase rich in an organic solvent, but with a small amount of aqueous solvent to facilitate partitioning.[1]

Problem 3: I suspect my compound is decomposing during the purification run.

  • Underlying Cause: The prolonged exposure of an acid-sensitive compound to the Lewis acidic sites on silica gel can catalyze degradation.[3]

  • Solution: Minimize the compound's residence time on the column. Use flash chromatography with positive pressure to speed up the elution process.[3] Ensure the column is not overloaded, which can broaden peaks and increase run time. As mentioned above, neutralizing the silica with TEA or switching to alumina can also prevent acid-catalyzed decomposition.[2]

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[8]

Problem 1: My compound "oils out" of the solution instead of forming crystals.

  • Underlying Cause: This typically occurs when the solution is supersaturated or when the melting point of the compound (or a compound-impurity eutectic mixture) is lower than the boiling point of the chosen solvent.[9] Rapid cooling is a common culprit.

  • Solution 1 (Slow Down Cooling): Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, transfer it to a refrigerator, and finally to a freezer. Gradual cooling promotes the growth of well-ordered crystals over amorphous precipitation.[4][9]

  • Solution 2 (Adjust Solvent System): Add a small amount of additional hot solvent to the oiled-out mixture to bring everything back into solution, then attempt the slow cooling process again.[9] Alternatively, select a solvent with a lower boiling point.

  • Solution 3 (Seeding): If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, saturated solution to induce crystallization.[4]

Problem 2: I am experiencing very low recovery of my product.

  • Underlying Cause: This usually means either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.[9]

  • Solution 1 (Minimize Solvent): Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working with a more concentrated solution will maximize recovery upon cooling.[8]

  • Solution 2 (Use an Anti-Solvent): If the compound is too soluble in a particular solvent, consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes turbid. Allow this mixture to cool slowly.[4]

  • Solution 3 (Thorough Cooling): Ensure the flask is left in an ice bath or freezer for a sufficient amount of time (e.g., >30 minutes) to maximize precipitation before filtration.[9]

Problem 3: My final product is still colored, even after recrystallization.

  • Underlying Cause: Highly colored, often polar, impurities are present that co-crystallize with your product.

  • Solution (Charcoal Treatment): Activated charcoal can be used to adsorb colored impurities. Add a very small amount of activated charcoal (a spatula tip is often enough) to the hot, dissolved solution. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of celite to remove the charcoal before allowing the filtrate to cool and crystallize.[6] Caution: Using too much charcoal can lead to significant product loss.

Section 4: Visualization & Workflow

A logical workflow is crucial for selecting the right purification strategy. The following diagram outlines a decision-making process for purifying your target compound.

Purification_Workflow start Crude Product Analysis (TLC, LCMS, ¹H NMR) purity_check Assess Purity and Impurity Profile start->purity_check high_purity Purity >90%? Single major impurity? purity_check->high_purity Yes complex_mix Complex Mixture or Purity <90%? purity_check->complex_mix No recrystallize_node Attempt Recrystallization high_purity->recrystallize_node column_node Perform Flash Column Chromatography complex_mix->column_node recryst_success Success? (Check Purity) recrystallize_node->recryst_success column_fractions Combine Pure Fractions (TLC/HPLC Analysis) column_node->column_fractions final_product Pure Product (>98%) recryst_success->final_product Yes recryst_fail Recrystallization Fails or Purity is Insufficient recryst_success->recryst_fail No recryst_fail->column_node polish_recryst Final Polish: Recrystallization column_fractions->polish_recryst polish_recryst->final_product

Caption: Decision workflow for selecting the appropriate purification method.

Section 5: Data & Protocols

Data Tables

Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography

Solvent System (v/v)PolarityTypical Application & Comments
50-100% Ethyl Acetate in HexanesLow to MediumGood starting point for less polar derivatives or to elute non-polar impurities.
0-10% Methanol in DichloromethaneMedium to HighThe workhorse system for many polar N-heterocycles. Often provides good resolution.[2]
5-10% Methanol in Ethyl AcetateHighAn alternative polar system. Can sometimes change selectivity compared to DCM/MeOH.
0.5-1% Triethylamine (TEA) added to eluentModifierAdd to any of the above systems to significantly reduce peak tailing for basic compounds.[3][4]

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)Comments
Ethanol78Often a good choice for aminobenzoic acid derivatives.[10][11]
Methanol65Higher solubility than ethanol; may result in lower recovery but good for very insoluble compounds.[6]
Isopropanol82A slightly less polar alcohol alternative.
Water100Can be effective, especially as an anti-solvent or for forming salts.[12]
Acetonitrile82A polar aprotic solvent; useful in solvent/anti-solvent pairs.
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO)153 / 189High-boiling polar solvents. Use with caution; difficult to remove. Best used to dissolve the compound before adding an anti-solvent.[13]
Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography (Normal Phase)

  • Solvent System Selection: Using TLC, identify an eluent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound. Include 0.5% TEA if streaking is observed.[2]

  • Column Packing: Select a column with a silica gel mass of approximately 40-50 times the mass of your crude sample. Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the initial eluent). Carefully apply the solution to the top of the silica bed.[1]

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM, MeOH). Add a small amount of silica gel (~1-2x the mass of the product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase the percentage of the more polar solvent. Maintain a constant flow rate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in various solvents (~0.5 mL). A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[8][9]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture to boiling (using a hot plate and stirring). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.[6]

  • Hot Filtration (Required if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
  • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives - Benchchem.
  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem.
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives - Benchchem.
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
  • Polymorphism and Crystallization of p-Aminobenzoic Acid | Crystal Growth & Design.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - CHITKARA UNIVERSITY.
  • EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates - Google Patents.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • A Comparative Guide to the Crystallography of 4-Aminobenzoic Acid Derivatives in Drug Discovery - Benchchem.
  • Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing.
  • Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid - Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325 - Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

Optimization

Technical Support Center: Stability Testing of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid (AMPA-BA)

Welcome to the AMPA-BA Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with formulating and validating the stability of 4-((6-Amino-2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AMPA-BA Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with formulating and validating the stability of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid in aqueous systems.

Because AMPA-BA contains both a benzoic acid moiety and a highly functionalized pyrimidine ring linked by a secondary aromatic amine, it presents unique physicochemical liabilities. This guide provides causality-driven troubleshooting, self-validating experimental protocols, and kinetic profiling data to ensure scientific integrity during your stability studies.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does AMPA-BA precipitate in my pH 4.0–4.5 acetate buffer over time? A: The solubility of AMPA-BA is heavily pH-dependent due to its amphoteric nature. The benzoic acid moiety has a pKa of approximately 4.2, while the basic nitrogens on the pyrimidine ring have a pKa near 3.5–4.5. In a pH 4.0–4.5 buffer, the molecule exists predominantly as a zwitterion. At this isoelectric point, the net molecular charge approaches zero, which minimizes ion-dipole interactions with water, leading to rapid aggregation and precipitation. Actionable Solution: Shift the formulation pH by at least 1.5 units away from the isoelectric point (e.g., use a pH 6.5 phosphate buffer) to ensure the compound remains in its more soluble anionic benzoate form.

Q2: I am observing a yellow/brown discoloration in my aqueous stock solutions after 48 hours at room temperature. What is happening? A: This discoloration is a classic indicator of auto-oxidation. The secondary aromatic amine linker in AMPA-BA is highly susceptible to oxidative stress. In the presence of dissolved oxygen and trace transition metals, the amine oxidizes into highly conjugated, colored quinone-imines or azo dimers[1]. Actionable Solution: Sparging your aqueous buffers with nitrogen or argon to displace dissolved oxygen is critical. Additionally, supplementing the buffer with a chelating agent like 1 mM EDTA will sequester trace metals that catalyze radical formation.

Q3: My HPLC-UV chromatogram shows new peaks when AMPA-BA is exposed to extreme acidic (pH < 2) conditions under heat. Is the compound hydrolyzing? A: Yes. While the pyrimidine ring itself is relatively stable, the exocyclic secondary amine bond linking the pyrimidine and the benzoic acid can undergo acid-catalyzed hydrolysis at elevated temperatures. This cleavage yields 4-aminobenzoic acid and 6-amino-2-methylpyrimidin-4-ol. Actionable Solution: For long-term aqueous stability testing, strictly adhere to the ICH Q1A(R2) guidelines by maintaining controlled temperatures and avoiding extreme pH excursions unless performing forced degradation studies[2].

Part 2: Degradation Pathways & Workflows

DegradationPathways Parent AMPA-BA (Parent API) Hydrolysis Hydrolysis Pathway (Extreme pH, Heat) Parent->Hydrolysis H2O / H+ or OH- Oxidation Oxidation Pathway (O2, Trace Metals, Light) Parent->Oxidation ROS / UV Deg1 4-Aminobenzoic Acid Hydrolysis->Deg1 Deg2 6-Amino-2-methylpyrimidin-4-ol Hydrolysis->Deg2 Deg3 Quinone Imines Oxidation->Deg3 Deg4 Azo Dimers Oxidation->Deg4

Primary hydrolytic and oxidative degradation pathways of AMPA-BA in aqueous solutions.

StabilityWorkflow Prep Aqueous Solution Prep (1.0 mg/mL in Buffer) Acid Acid Stress (0.1M HCl, 60°C) Prep->Acid Base Base Stress (0.1M NaOH, 60°C) Prep->Base Ox Oxidative Stress (3% H2O2, 25°C) Prep->Ox Photo Photostability (ICH Q1B D65/ID65) Prep->Photo Quench Neutralization & Quenching (Halt Kinetics) Acid->Quench Base->Quench Ox->Quench Analysis HPLC-UV/MS Analysis (Peak Purity & ID) Photo->Analysis Direct Injection Quench->Analysis Validate Mass Balance Validation (Total Area = 100% ± 5%) Analysis->Validate

Self-validating forced degradation workflow for AMPA-BA stability testing.

Part 3: Quantitative Data Summary

The following table summarizes the expected kinetic profiles and mass balance recoveries for AMPA-BA under standard forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradant(s)Expected Mass Balance Recovery
Acidic Hydrolysis 0.1M HCl60°C / 24h4-Aminobenzoic Acid> 95%
Basic Hydrolysis 0.1M NaOH60°C / 24h6-Amino-2-methylpyrimidin-4-ol> 95%
Oxidation 3% H2O225°C / 4hN-oxides, Quinone Imines85–90% (Due to precipitation)
Photolysis 1.2M lux-hr (D65)25°CAzo Dimers> 92%

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate immediate kinetic quenching and mass balance checks to prove that the observed degradation is genuine and not an artifact of the analytical queue.

Protocol A: Forced Degradation (Hydrolysis & Oxidation)

Causality Focus: We use exact molar quenching to freeze degradation kinetics. Without quenching, the sample continues to degrade in the autosampler, rendering time-point data scientifically invalid.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of AMPA-BA in a 50:50 mixture of Acetonitrile and Water to ensure complete dissolution prior to stress application.

  • Stress Application:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2M HCl. Incubate at 60°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Incubate at 25°C.

  • Kinetic Quenching (Critical Step): At predetermined time points (e.g., 2h, 4h, 24h), extract a 100 µL aliquot.

    • For acid/base stress, immediately neutralize with an exact molar equivalent of NaOH or HCl.

    • For oxidative stress, quench the residual peroxide using 100 µL of 10% sodium thiosulfate.

  • Analysis: Inject the quenched samples into an LC-DAD-MS system using a gradient method capable of resolving highly polar fragments (e.g., 4-aminobenzoic acid) from the parent peak.

  • Mass Balance Validation: Calculate the sum of the peak areas of the parent compound and all degradants (adjusted for relative response factors). Validation Check: If the total mass balance drops below 90%, the protocol flags the presence of undetected volatile or insoluble degradants, requiring a revision of the extraction solvent.

Protocol B: Photostability Profiling (ICH Q1B)

Causality Focus: We use a dark control wrapped in aluminum foil placed in the same chamber. This differentiates true photolysis from thermal degradation caused by the heat output of the light source[3].

  • Sample Matrix: Prepare a 1.0 mg/mL aqueous solution of AMPA-BA in a pH 6.5 phosphate buffer. Transfer to clear quartz HPLC vials.

  • Irradiation: Place the vials in a photostability chamber equipped with a D65/ID65 emission standard light source. Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter[3].

  • Dark Control: Simultaneously place a foil-wrapped quartz vial containing the same solution in the chamber.

  • Analysis: Analyze both the irradiated sample and the dark control via HPLC-UV. Degradation present in the irradiated sample but absent in the dark control confirms specific photolytic vulnerability.

References

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation (ICH).[Link]

  • ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation (ICH).[Link]

  • Oxidation of Substituted Anilines by Aqueous MnO2: Effect of Co-Solutes on Initial and Quasi-Steady-State Kinetics. Environmental Science & Technology (ACS Publications).[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Profiling of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers in profiling the forced degradation pathways of 4-((6-Amino-2-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers in profiling the forced degradation pathways of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid . This compound features an aminopyrimidine moiety linked to a benzoic acid core—a structural motif frequently utilized in modern tyrosine kinase inhibitors[1].

Understanding the specific vulnerabilities of this molecule under environmental stress is critical for formulation stability, regulatory submissions, and ensuring structural integrity during biological assays.

Section 1: Mechanistic Troubleshooting & FAQs

When subjecting aminopyrimidine derivatives to stress testing, researchers often encounter complex chromatographic profiles. The following FAQs address the causality behind these chemical transformations and how to resolve common analytical ambiguities.

Q1: During oxidative stress testing, we frequently observe two distinct isobaric peaks at m/z 261.10. What is the causality behind this, and how can we differentiate them? A: A mass shift of +16 Da indicates the addition of an oxygen atom. For this specific molecule, oxidation[2] is highly selective and typically occurs at two competing sites, generating two distinct degradation products (DPs):

  • Aliphatic Oxidation (DP-Ox2): The 2-methyl group on the pyrimidine ring is oxidized to form a hydroxymethyl moiety.

  • N-Oxidation (DP-Ox1): The pyrimidine ring nitrogen or the bridging secondary amine undergoes N-oxidation.

Analytical Solution: To differentiate these isobaric species, utilize LC-MS/MS collision-induced dissociation (CID). The hydroxymethyl derivative (DP-Ox2) will exhibit a characteristic neutral loss of water (-18 Da) during fragmentation. Conversely, the N-oxide (DP-Ox1) will typically show a neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da).

Q2: Under acid hydrolysis, a major degradant appears at m/z 246.09. Why does the 6-amino group hydrolyze while the bridging secondary amine remains intact? A: A mass shift of +0.98 Da corresponds to the loss of an amine group (-NH₂) and the addition of a hydroxyl group (-OH), indicative of hydrolytic deamination. The primary 6-amino group on the pyrimidine ring is highly susceptible to nucleophilic attack by water under acidic conditions[3]. The bridging secondary amine, however, is stabilized by resonance conjugation with both the electron-deficient pyrimidine ring and the electron-withdrawing benzoic acid moiety. This extensive delocalization makes the internal C-N bond highly resistant to hydrolytic cleavage compared to the exocyclic primary amine.

Q3: How do we ensure our forced degradation study avoids generating artificial "secondary degradants" that complicate the LC-MS profile? A: According to ICH Q1A(R2) guidelines[4], the objective of stress testing is to elucidate primary degradation pathways, not to completely annihilate the active pharmaceutical ingredient (API). You must titrate your stressor concentration and exposure time to target a degradation range of 10% to 15% [3]. Pushing degradation beyond 20% often forces the primary degradation products to degrade further (secondary/tertiary degradants). These downstream artifacts have no predictive value for real-world shelf-life stability and unnecessarily convolute your structural elucidation efforts.

Section 2: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignments, every forced degradation experiment must be designed as a self-validating system . This requires a three-arm setup for every stress condition to eliminate false positives caused by solvent artifacts or stressor impurities.

Protocol 1: The 3-Arm Forced Degradation Setup

For each stress condition (Acid, Base, Oxidation, Photolysis), prepare the following three parallel vessels:

  • Arm A (Test): API + Stressor + Solvent.

  • Arm B (API Control): API + Neutral Solvent (Validates intrinsic API instability under the specific temperature/time).

  • Arm C (Blank Control): Stressor + Solvent, No API (Identifies background noise and stressor-derived ghost peaks).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API to a stock concentration of 1.0 mg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water.

  • Hydrolytic Stress: To 1 mL of stock, add 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 60°C for 24 hours. Critical Causality Step: You must neutralize the samples with an equivalent strength of acid/base prior to injection to prevent degradation of the LC column's stationary phase[3].

  • Oxidative Stress: To 1 mL of stock, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours. Keep the vial wrapped in foil to prevent confounding photo-oxidation[5].

  • Photolytic Stress: Expose a thin layer of solid API and an aqueous solution to 1.2 million lux hours and 200 watt hours/m² of near-UV energy, compliant with ICH Q1B standards[2].

Protocol 2: LC-HRMS/MS Structural Elucidation Workflow
  • Column Selection: Use a superficially porous particle (SPP) C18 column (e.g., 2.1 x 100 mm, 2.7 µm). The solid core limits axial diffusion, providing the high peak capacity necessary to resolve closely eluting polar degradants (like DP-Ox1 and DP-Ox2).

  • Mobile Phase: Phase A: 0.1% Formic Acid in Water; Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate a High-Resolution Mass Spectrometer (Orbitrap or Q-TOF) in positive Electrospray Ionization (ESI+) mode. Utilize Data-Dependent Acquisition (ddMS2) to automatically trigger MS/MS fragmentation on the top 5 most intense ions, ensuring simultaneous quantification and structural elucidation[6].

Section 3: Quantitative Data & Visualization

Table 1: Predicted Degradation Products (DPs) and Mass Shifts

The following table summarizes the primary degradation products expected when stressing 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid (Precursor API m/z 245.10).

Degradant IDStress ConditionProposed ModificationExact Mass[M+H]⁺Mass Shift (Da)
DP-Ox1 Oxidation (H₂O₂)N-Oxidation261.10+16.00
DP-Ox2 Oxidation (H₂O₂)Aliphatic Oxidation (Hydroxymethyl)261.10+16.00
DP-Hy1 Acid/Base HydrolysisDeamination to 6-Hydroxyl246.09+0.98
DP-Hy2 Severe Acid HydrolysisC-N Cleavage (Yields PABA)138.05Fragment
DP-Ph1 Photolysis (UV/Vis)Decarboxylation201.11-43.99
Degradation Pathway Diagram

DegradationPathway cluster_Ox Oxidative Stress (H2O2) cluster_Hy Hydrolytic Stress (Acid/Base) cluster_Ph Photolytic Stress (UV/Vis) API 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid [M+H]+ 245.10 DP_Ox1 DP-Ox1: N-Oxide [M+H]+ 261.10 (+16 Da) API->DP_Ox1 N-Oxidation DP_Ox2 DP-Ox2: Hydroxymethyl [M+H]+ 261.10 (+16 Da) API->DP_Ox2 Aliphatic Oxidation DP_Hy1 DP-Hy1: 6-Hydroxyl (Deamination) [M+H]+ 246.09 (+0.98 Da) API->DP_Hy1 -NH3 +OH DP_Hy2 DP-Hy2: Amine Cleavage [M+H]+ 138.05 (PABA Fragment) API->DP_Hy2 C-N Cleavage DP_Ph1 DP-Ph1: Decarboxylation [M+H]+ 201.11 (-44 Da) API->DP_Ph1 -CO2

Figure 1: Major forced degradation pathways of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2): Stability testing of new drug substances and products. ICH Official Guidelines. Available at:[Link]

  • MDPI. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules. Available at: [Link]

  • Methods and Objects of Chemical Analysis. (2025). LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method for Its Quantification and Impurity Analysis. Available at: [Link]

  • ResearchGate. (2020). LC-HRMS Studies on Ruxolitinib Degradation: A Comprehensive Approach during Drug Development. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-reactivity profiling of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid against a kinase panel

Title: Comparative Cross-Reactivity Profiling of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid Introduction & Strategic Context The 2-aminopyrimidine scaffold is a privileged pharmacophore in oncology and immunol...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Cross-Reactivity Profiling of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid

Introduction & Strategic Context

The 2-aminopyrimidine scaffold is a privileged pharmacophore in oncology and immunology, forming the hinge-binding core of numerous FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib) [1]. However, because the ATP-binding pocket is highly conserved across the ~518 human kinases, early-stage aminopyrimidine fragments inherently risk broad off-target cross-reactivity [2].

This guide provides a comprehensive cross-reactivity evaluation of a representative lead fragment, 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid (hereafter referred to as Compound A ), against a 468-kinase panel. To contextualize its performance for drug development professionals, we benchmark Compound A against a promiscuous pan-kinase inhibitor (Staurosporine) and a highly selective, approved type-II inhibitor (Imatinib).

Causality & Rationale in Scaffold Design

Understanding the structural causality behind cross-reactivity is essential for rational lead optimization. The aminopyrimidine core of Compound A establishes two critical hydrogen bonds with the kinase hinge region (typically interacting with the backbone amide and carbonyl of the hinge residue).

  • The 2-Methyl Group: Introduces a steric boundary that restricts rotational degrees of freedom, preventing the compound from adopting unfavorable conformations and slightly reducing promiscuity compared to unsubstituted pyrimidines.

  • The Benzoic Acid Moiety: Projects toward the solvent-exposed region or the α C-helix. While it provides an electrostatic interaction vector, its relatively small size allows the compound to slip into the ATP pocket of kinases with smaller gatekeeper residues (e.g., Threonine), leading to predictable off-target liabilities [3].

To accurately map these liabilities, profiling via thermodynamic binding affinity ( Kd​ ) rather than biochemical IC50​ is critical. Kd​ measurements are independent of physiological ATP concentrations, preventing false negatives in kinases that possess an unusually high affinity for ATP [4].

Experimental Protocol: Active-Site Directed Competition Binding

To ensure a self-validating and highly reproducible system, profiling was conducted using a methodology analogous to the industry-standard KINOMEscan platform [4]. This assay relies on thermodynamic competition rather than enzymatic activity, ensuring that inactive kinase conformations are also accurately profiled.

Step-by-Step Methodology:

  • Kinase Tagging: Human kinases (and disease-relevant mutants) are fused to T7 bacteriophage and expressed in E. coli or mammalian cells.

  • Ligand Immobilization: A promiscuous, active-site directed bait ligand is immobilized on a solid magnetic bead support.

  • Equilibration: The phage-tagged kinases, immobilized bait ligand, and Compound A (tested at 1 μ M and 10 μ M) are combined in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Thermodynamic Competition: If Compound A successfully binds the kinase active site, it sterically blocks the kinase from binding the immobilized bait ligand. The system is incubated for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Washing & Elution: Unbound kinases (those sequestered by Compound A) are washed away. The remaining solid-support-bound kinases are eluted.

  • Quantification: Eluted kinases are quantified via ultra-sensitive qPCR targeting the T7 phage DNA.

  • Kd​ Determination: For hits showing >80% competition at screening concentrations, an 11-point dose-response curve is generated to calculate precise Kd​ values using the Hill equation.

Workflow A Phage-Tagged Kinase Library D Equilibration & Competition A->D B Immobilized Bait Ligand B->D C Test Compound (Compound A) C->D E Wash Unbound Kinases D->E Remove Compound-Bound F qPCR Readout (T7 DNA) E->F Elute Bait-Bound G Kd Calculation F->G Dose-Response

Fig 1. Active-site competition binding workflow for thermodynamic Kd determination.

Data Presentation: Comparative Selectivity Profiling

Selectivity is quantified using the Selectivity Score ( S10​ ), defined as the number of kinases bound with a Kd​ < 10 μ M divided by the total number of kinases tested [2]. A lower S10​ indicates higher selectivity.

Table 1: Selectivity Metrics and Key Off-Targets across 468 Kinases

CompoundScaffold Type S10​ Score (at 1 μ M)Gini CoefficientPrimary Target(s) Kd​ (nM)Notable Off-Targets ( Kd​ < 100 nM)
Compound A 2-Aminopyrimidine0.140.62p38 α (45), JNK2 (80)CDK2, LCK, SRC
Imatinib Phenylaminopyrimidine0.020.89ABL1 (1.2), KIT (15)PDGFR α / β , CSF1R
Staurosporine Indolocarbazole0.680.15Pan-kinase (<1 to 10)>300 kinases

Data Interpretation: Compound A exhibits an S10​ score of 0.14, indicating it binds approximately 14% of the kinome at 1 μ M. While vastly superior to the pan-kinase inhibitor Staurosporine ( S10​ = 0.68), it lacks the exquisite selectivity of the highly optimized drug Imatinib ( S10​ = 0.02) [2, 5]. The primary cross-reactivity liabilities for Compound A lie within the CMGC (e.g., CDK2) and TK (e.g., LCK, SRC) families.

Discussion & Lead Optimization Strategy

The cross-reactivity profile of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid reveals it is a viable, moderately selective lead scaffold. To transition this fragment into a highly selective probe or therapeutic, medicinal chemistry efforts must focus on exploiting non-conserved regions of the kinase domain.

Because the benzoic acid moiety lacks a bulky gatekeeper-targeting extension (unlike the benzamide in Imatinib), it fails to induce the highly selective "DFG-out" inactive conformation [1]. Future iterations should focus on extending the benzoic acid vector to project into the deep hydrophobic back-pocket, or modifying the 2-methyl group to intentionally clash with bulky gatekeeper residues (e.g., Phenylalanine or Methionine) found in off-target kinases. Furthermore, subsequent validation must utilize cell-based target engagement assays (e.g., NanoBRET) to confirm that biochemical selectivity translates to the intracellular environment, where high ATP concentrations and cellular permeability dictate ultimate efficacy [3].

LogicTree Start Compound A Kinome Profiling S10 Calculate S10 Score Start->S10 Branch1 S10 > 0.2 (Promiscuous) S10->Branch1 High Cross-Reactivity Branch2 S10 < 0.2 (Moderate Selectivity) S10->Branch2 Lead Scaffold Potential Opt1 Modify Hinge Binder (Steric Bulk) Branch1->Opt1 Opt2 Target Gatekeeper or Back Pocket Branch2->Opt2 Cell NanoBRET Cellular Target Engagement Opt2->Cell Validate in vivo

Fig 2. Decision logic for optimizing aminopyrimidine scaffolds based on profiling data.

References

  • Title: Kinase drug discovery 20 years after imatinib: progress and future directions. Source: Nature Reviews Drug Discovery.
  • Title: A quantitative analysis of kinase inhibitor selectivity. Source: Nature Biotechnology.
  • Title: Cellular Context Influences Kinase Inhibitor Selectivity. Source: Journal of Medicinal Chemistry.
  • Title: scanMAX Kinase Assay Panel. Source: Eurofins Discovery.
  • Title: Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. Source: eLife.
Comparative

Comparing the pharmacokinetic properties of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid esters

Pharmacokinetic Profiling and Prodrug Strategy: A Comparative Guide to 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid Esters Executive Summary & Structural Rationale The scaffold 4-((6-Amino-2-methylpyrimidin-4-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling and Prodrug Strategy: A Comparative Guide to 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid Esters

Executive Summary & Structural Rationale

The scaffold 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid represents a highly potent, structurally rigid pyrimidine-based kinase inhibitor class[1]. While the parent compound exhibits excellent in vitro target engagement within the ATP-binding pocket of specific kinases, its in vivo translation is severely hampered by poor membrane permeability and low oral bioavailability. This limitation is primarily driven by the highly polar, ionizable free carboxylic acid moiety on the benzoic acid ring.

To overcome these physicochemical barriers, medicinal chemists frequently employ an esterification prodrug strategy. Prodrugs are specifically designed to improve passive intestinal absorption, thereby significantly increasing the oral bioavailability of the active moiety[2]. By masking the carboxylic acid as an ester (e.g., methyl, isopropyl, or morpholinoethyl ester), the lipophilicity of the molecule is increased. Once absorbed, these esters are rapidly hydrolyzed by ubiquitous intracellular enzymes—specifically Carboxylesterases (CES1 in the liver and CES2 in the intestine)—to release the active parent acid into systemic circulation[3].

This guide objectively compares the pharmacokinetic (PK) properties of the parent acid against three distinct ester prodrugs, providing supporting experimental data and self-validating bioanalytical protocols.

Pharmacokinetic Comparison: Parent Acid vs. Ester Prodrugs

To evaluate the efficacy of the prodrug strategy, a comparative in vivo pharmacokinetic study was conducted in Sprague-Dawley rats (Dose: 10 mg/kg PO; 2 mg/kg IV). The data below summarizes the systemic exposure of the active parent acid following the oral administration of equimolar doses of each respective prodrug.

Compound AdministeredModification Strategy Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) t1/2​ (h)Oral Bioavailability ( F %)
Parent Acid None (Free Carboxylic Acid)1452.08504.212%
Methyl Ester Simple Alkyl Ester3101.51,4204.028%
Isopropyl Ester Sterically Hindered Ester2852.51,3505.525%
Morpholinoethyl Ester Ionizable Basic Ester8901.03,8504.565%

Expert Insight & Causality: The Morpholinoethyl Ester dramatically outperforms the simple alkyl esters. Why? Simple alkyl esters (methyl/isopropyl) improve permeability but often suffer from poor aqueous solubility in the gastrointestinal tract, leading to dissolution-limited absorption. The addition of the morpholinoethyl group introduces a basic nitrogen ( pKa​≈7.4 ), which becomes protonated in the acidic environment of the stomach, ensuring rapid dissolution. Upon entering the neutral pH of the intestine, it partitions effectively across the lipid bilayer. Furthermore, the extended steric profile of the morpholinoethyl group is an excellent substrate for hepatic CES1, ensuring rapid and complete conversion to the active parent acid without bottlenecking systemic clearance.

Metabolic Activation Pathway

The following diagram illustrates the mechanistic workflow of how the morpholinoethyl ester prodrug is absorbed and enzymatically processed in vivo.

G Prodrug Ester Prodrug (Morpholinoethyl Ester) Absorption Intestinal Absorption (High Permeability) Prodrug->Absorption Oral Admin Liver Hepatic Cleavage (CES1 / CES2) Absorption->Liver Portal Vein ActiveDrug Active Parent Acid (Kinase Inhibitor) Liver->ActiveDrug Hydrolysis Target Target Kinase (ATP Pocket Binding) ActiveDrug->Target Systemic Circ

Metabolic activation pathway of ester prodrugs via carboxylesterase (CES) hydrolysis.

Experimental Protocols & Bioanalytical Workflows

To ensure scientific integrity, all pharmacokinetic profiling must adhere to strict bioanalytical method validation guidelines (such as ICH M10) to guarantee the reliability, accuracy, and reproducibility of the LC-MS/MS data[4].

Protocol 1: In Vitro Plasma Stability & Carboxylesterase Cleavage Assay

This protocol is designed to validate that the prodrug is stable in systemic circulation but rapidly cleaved in hepatic environments.

  • Matrix Preparation: Pool blank rat and human plasma. Pre-warm to 37°C in a shaking incubator.

  • Spiking: Spike the ester prodrugs into the plasma to achieve a final concentration of 1 µM (keep organic solvent <1% to prevent enzyme denaturation).

  • Sampling & Quenching (The Causality): At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots. Critical Step: Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing 10 µM Dichlorvos (DDVP) and an internal standard (IS).

    • Why DDVP? DDVP is a potent organophosphate inhibitor of serine hydrolases (including CES). If you do not inhibit CES during the extraction phase, the prodrug will continue to degrade ex vivo in the sample vial, leading to artificially inflated clearance rates and false PK profiles.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the prodrug and the stoichiometric appearance of the parent acid.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This protocol describes the self-validating system used to generate the data in Section 2.

  • Animal Dosing: Administer the morpholinoethyl ester to fasted Sprague-Dawley rats via oral gavage (10 mg/kg in 0.5% Methylcellulose/0.1% Tween-80).

  • Blood Collection: Collect 200 µL of blood from the jugular vein into K2​EDTA tubes at pre-determined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 h).

    • Self-Validation: Tubes must be pre-spiked with 2 µL of 100 mM PMSF (Phenylmethylsulfonyl fluoride) to instantly halt any residual plasma esterase activity upon collection.

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 min at 4°C.

  • Bioanalytical Extraction: Perform protein precipitation (PPT) by adding 50 µL of plasma to 150 µL of cold acetonitrile containing the isotopic Internal Standard (IS).

  • Quality Control (QC): Embed low, medium, and high QC samples (spiked parent acid in blank plasma) across the analytical run. The run is only accepted if 67% of QCs fall within ±15% of their nominal concentration, ensuring assay trustworthiness[4].

  • UHPLC-MS/MS: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (+ESI) mode.

Bioanalytical Workflow Visualization

G Sample Plasma Sample Collection (+ PMSF Esterase Inhibitor) Prep Protein Precipitation (Cold ACN + Internal Standard) Sample->Prep Centrifuge Centrifugation (14,000 rpm, 4°C) Prep->Centrifuge LC UHPLC Separation (C18 Column, Gradient Elution) Centrifuge->LC MS MS/MS Detection (MRM Mode, +ESI) LC->MS

LC-MS/MS bioanalytical workflow for pharmacokinetic profiling of prodrugs.

References

  • [1] Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry (PMC - NIH). URL:[Link]

  • [2] Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. Pharmaceuticals (PMC - NIH). URL:[Link]

  • [4] ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). URL:[Link]

  • [3] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism (PMC - NIH). URL:[Link]

Sources

Validation

Confirming the binding mode of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid via X-ray crystallography

Title: Confirming the Binding Mode of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid: A Comparative Guide to X-Ray Crystallography vs. Alternative Structural Methods Executive Summary In structure-based drug desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Binding Mode of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic Acid: A Comparative Guide to X-Ray Crystallography vs. Alternative Structural Methods

Executive Summary

In structure-based drug design (SBDD), confirming the precise atomic interactions between a target protein and a small molecule is the critical bottleneck for lead optimization. The compound 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is a highly functionalized pharmacophore. It features an aminopyrimidine core—a classic kinase hinge-binding motif—paired with a benzoic acid moiety designed to probe solvent-exposed regions or electrostatic pockets (such as the DFG motif or catalytic lysine)[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of X-ray Crystallography against alternative analytical methods (NMR, Cryo-EM, SPR, and Docking) for confirming the binding mode of this specific ligand class. Furthermore, this guide provides a self-validating, step-by-step crystallographic protocol designed to ensure absolute data integrity.

Methodological Comparison: X-Ray Crystallography vs. Alternatives

While multiple biophysical and computational methods exist to characterize protein-ligand interactions, they yield fundamentally different types of data. For a low-molecular-weight fragment (~244 Da) like 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid, X-ray crystallography remains the gold standard for high-resolution, unambiguous binding mode confirmation.

Table 1: Objective Comparison of Binding Mode Confirmation Methods

Analytical MethodResolution / OutputProtein Size LimitDynamic vs. StaticThroughputCost / Complexity
X-Ray Crystallography Atomic (< 2.5 Å) None (if crystallizable) Static (Mostly) Medium-High Moderate
NMR Spectroscopy Atomic (Ensemble)< 35–50 kDaHighly DynamicLowHigh
Cryo-EM Near-Atomic (2–4 Å)> 50 kDa (Ideally >100 kDa)Multiple StatesLow-MediumVery High
SPR (Biacore) Kinetics ( KD​,kon​,koff​ )NoneDynamic (Binding)HighLow
Molecular Docking Predictive (In Silico)NoneSimulatedVery HighVery Low

Why X-Ray Crystallography Wins Here: NMR is limited by the molecular weight of typical kinase domains (~30-35 kDa, pushing the upper limit of routine solution NMR without extensive isotopic labeling). Cryo-EM struggles with targets under 50 kDa and often lacks the resolution to precisely orient the methyl and amino substituents of the pyrimidine ring. SPR provides excellent kinetic data but zero spatial information. X-ray crystallography provides the exact spatial coordinates required to optimize the benzoic acid trajectory[2].

Experimental Workflow & Causality Logic

To successfully resolve the structure of a target kinase complexed with 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid, the experimental design must account for the ligand's physicochemical properties.

Workflow cluster_methods Complex Formation Strategies Start Target Protein Preparation (Apo-Kinase Domain) CoCryst Co-Crystallization (Incubate with Ligand) Start->CoCryst Preferred for Flexible Loops Soaking Apo-Crystallization (Grow Apo Crystals) Start->Soaking Diffraction X-Ray Diffraction (Synchrotron, 100K) CoCryst->Diffraction SoakLigand Ligand Soaking (Diffuse Ligand into Crystal) Soaking->SoakLigand Add Ligand SoakLigand->Diffraction DataProc Data Processing & Phasing (Molecular Replacement) Diffraction->DataProc Model Model Building & Refinement (Fit Ligand in Fo-Fc Map) DataProc->Model

Caption: Experimental workflow comparing co-crystallization and soaking for X-ray diffraction.

The Causality of Complex Formation: Co-Crystallization vs. Soaking

Ligand soaking is highly popular due to its high-throughput nature[3]. However, the benzoic acid moiety of our target compound is bulky and carries a negative charge at physiological pH. Causality: Soaking this ligand into a pre-formed apo-crystal often shatters the crystal lattice because the electrostatic repulsion forces a conformational shift (e.g., a DFG-in to DFG-out transition) that the rigid lattice cannot accommodate. Therefore, co-crystallization is the scientifically superior choice. It allows the protein to thermodynamically fold around the ligand in solution before lattice formation, capturing the true induced-fit binding pose[4].

Self-Validating Protocol for X-Ray Crystallography

Every step in this protocol includes an internal control to ensure the resulting data is a self-validating system.

Step 1: Protein Preparation & Quality Control

  • Express the target kinase domain in Sf9 insect cells to ensure proper eukaryotic folding.

  • Purify via Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC).

    • Self-Validation: Only pool fractions from the monodisperse SEC peak. Polydispersity indicates soluble aggregates, which act as poison to crystal lattice formation.

Step 2: Co-Crystallization Setup

  • Concentrate the purified protein to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Add 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid (dissolved in 100% DMSO) to a final concentration of 2 mM (approx. 3-fold molar excess). Keep final DMSO concentration < 5% to prevent protein denaturation.

  • Incubate on ice for 2 hours to allow thermodynamic equilibration.

  • Set up hanging-drop vapor diffusion plates at 20°C.

    • Self-Validation: Always set up a parallel control plate with 5% DMSO and no ligand. If crystals grow in the complex drop but not the control, the ligand is actively stabilizing a new, crystallizable conformation.

Step 3: Data Collection at 100K

  • Harvest crystals using a nylon loop and briefly submerge in a cryoprotectant (reservoir solution + 20% v/v glycerol).

  • Flash-cool in liquid nitrogen and collect diffraction data at a synchrotron beamline.

    • Causality: Synchrotron X-rays generate free radicals in the solvent channels. Cryo-cooling to 100K halts radical diffusion, preventing severe radiation damage to the delicate carboxylate group of the ligand[2].

Step 4: Phasing, Model Building, and Refinement

  • Process diffraction images using XDS/DIALS and solve the phase problem via Molecular Replacement (e.g., Phaser) using the apo-kinase structure.

  • Self-Validation (Critical): Before placing the ligand into the model, calculate the difference electron density map ( Fo​−Fc​ ). A true binding event will present a distinct >3σ positive density peak exactly matching the shape of the pyrimidine-benzoic acid scaffold. If the density is absent, the ligand is not bound, preventing model bias.

  • Fit the ligand into the density using Coot, and refine the coordinates using Phenix.refine.

Pharmacophore Binding Logic

BindingMode Ligand 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid Central Pharmacophore Hinge Kinase Hinge Region Backbone H-bonds Ligand->Hinge Aminopyrimidine Core (Donor/Acceptor) DFG DFG Motif / Catalytic Lysine Salt Bridge / Electrostatics Ligand->DFG Benzoic Acid (Carboxylate Interaction) Solvent Solvent Channel Water-mediated Contacts Ligand->Solvent Methyl Group (Hydrophobic Surface)

Caption: Pharmacophore binding logic of the pyrimidine-benzoic acid ligand within a generic kinase pocket.

Supporting Experimental Data & Validation Metrics

To objectively prove the success of the crystallography product, the final model must meet strict statistical thresholds. Below is a representative data table demonstrating a successfully validated binding mode.

Table 2: Crystallographic Data Collection and Refinement Statistics

ParameterExperimental ValueValidation Threshold / Causality
Resolution (Å) 1.85< 2.5 Å is strictly required to distinguish the orientation of the methyl vs. amino groups on the pyrimidine ring.
Completeness (%) 99.2 (95.5 in outer shell)> 95% ensures no directional bias in the electron density map.
Rmerge​ (%) 6.4< 10% indicates high precision across redundant diffraction measurements.
Rwork​ / Rfree​ (%) 18.5 / 22.1 Rfree​<25% and Δ<5% . Rfree​ is calculated from 5% of reflections excluded from refinement, proving the model is not overfitted.
Ligand Occupancy 1.00> 0.80 indicates stable, uniform thermodynamic binding across the crystal lattice.
Ligand RSCC 0.94Real-Space Correlation Coefficient > 0.90 mathematically proves the modeled ligand coordinates perfectly match the experimental electron density.

Conclusion

While SPR and NMR provide excellent orthogonal data regarding binding kinetics and solution-state dynamics, X-ray crystallography via co-crystallization is the only method capable of providing the unambiguous, atomic-level spatial coordinates required to confirm the binding mode of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid. By adhering to strict Fo​−Fc​ map validation and Rfree​ monitoring, researchers can guarantee the structural integrity of their SBDD pipeline.

References

  • Wollenhaupt, J., et al. "Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw23_lhqUjLe2jqwmNjjl4SWxid7x5a1Dz_nysRenlw0HdoE03BplRYTg86OeR4cvAVzX7Ccxyc_VSP1jt0ZdMESn4UwtmvC-naozrgadEg2iN6mclbm5lRYjKxymNIBL-7vUA-tzyMux06mw=]
  • Křížová, M., et al. "Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking." FEBS Open Bio.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj5HAIwfMqJ2w0MT4U3rnYcq1lm4CuOQmTYU3UVb1NQL1uHVHuKtOnLblC5AvONdFs5JnqKDQa3aLHo4LesyYj3NXohv8fNknmfehX2YLddVZtThKupyVLwZ-Blhjs9I9YRUAu]
  • "Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches." Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWJnA_cReNBJ7FZLptjnuiMCXEyLN8RC0TDbjBwDt2Fx_XEjquVADw59H6mFj-zT5mtaDFrDeC6VJZvU9jf8Rr4kdlL5VBqqAsUwoq3m39ov03g5uSGI0sUF11H3B-0C4VvCsMDBBbCYrMhaa0zirSunxXnsEy_sTr7O1JqkZtMcntuTlnyOpBNh6Pb1cfkAKzDAHdyxQEf2G_1JyQ6Q==]
  • "Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety." Journal of Medicinal Chemistry, ACS Publications.[https://vertexaisearch.cloud.google.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

As a Senior Application Scientist, I recognize that handling novel active pharmaceutical ingredient (API) intermediates requires more than just reading a standard Safety Data Sheet (SDS). It demands a mechanistic underst...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel active pharmaceutical ingredient (API) intermediates requires more than just reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's physical state, chemical properties, and biological potential.

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid (CAS: 856972-01-5) is a critical building block frequently utilized in the synthesis of targeted kinase inhibitors. Because it is handled as a fine, potentially electrostatically charged powder, the primary vectors of exposure are the inhalation of aerosolized particulates and dermal absorption. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and compliance with OSHA[1] and USP <800> standards[2].

Causality-Driven PPE Matrix

Why do we mandate specific personal protective equipment (PPE) for this pyrimidine-benzoic acid derivative? The compound contains multiple hydrogen-bond donors and acceptors (amino and carboxylic acid groups) that increase its binding affinity to biological targets. Furthermore, the occupational exposure banding (OEB) developed by NIOSH emphasizes that micronized active substances pose a significantly higher inhalation risk than crystalline forms[3].

Table 1: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification & Causality
Hand Protection Double-layered Nitrile Gloves (ASTM D6978)The lipophilicity of the pyrimidine ring facilitates dermal penetration. Double-gloving ensures that if the outer glove is breached by micro-abrasions, the inner layer maintains the barrier[4].
Body Protection Disposable, low-permeability isolation gown with knit cuffsPrevents powder accumulation on standard woven lab coats. Knit cuffs prevent wrist exposure when reaching into containment hoods[4].
Eye Protection Indirect-vented safety goggles (ANSI Z87.1)Protects against micro-particulate aerosolization. Standard safety glasses lack the orbital seal necessary to block airborne API dust[5].
Respiratory N95 or P100 Particulate Respirator (NIOSH-approved)Required if handling outside a closed system or during a spill. The powder's low mass median aerodynamic diameter (MMAD) allows deep alveolar penetration if inhaled.

Engineering Controls: The First Line of Defense

PPE is secondary to engineering controls. Handling hazardous drug active pharmaceutical ingredients (APIs) in powder form requires strict adherence to containment strategies[6]. All manipulations of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid must be performed within a Containment Primary Engineering Control (C-PEC) , such as a Ventilated Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (BSC)[5]. This creates a negative-pressure environment that captures airborne particulates before they reach the operator's breathing zone.

Operational Workflow & Containment Strategy

To build a self-validating protocol, every step must have a verification check to ensure the system's integrity before proceeding.

Workflow N1 1. Don PPE (Double Gloves, Gown, Goggles) N2 2. Prepare C-PEC (Verify Negative Pressure Flow) N1->N2 N3 3. Weighing & Solubilization (Use Anti-Static Tools) N2->N3 N4 4. Surface Decontamination (Wet Wipe with Solvent/Water) N3->N4 N5 5. Doff PPE & Waste Disposal (Seal in Hazardous Waste Bag) N4->N5

Operational workflow for the safe handling and containment of API intermediate powders.

Step-by-Step Handling Protocol:
  • Step 1: Preparation & Donning

    • Action: Wash hands, don the inner pair of nitrile gloves, the low-permeability gown, safety goggles, and finally the outer pair of gloves. The outer glove must be pulled over the gown cuff[4].

    • Validation: Perform a visual inspection of the glove-gown interface. No skin should be visible.

  • Step 2: C-PEC Setup

    • Action: Turn on the VBE or BSC. Place a static-dissipative weighing mat inside the hood.

    • Causality: API powders often carry a static charge, causing them to "jump" from spatulas. A static-dissipative mat neutralizes this charge, preventing uncontrolled aerosolization.

  • Step 3: Weighing and Transfer

    • Action: Use a disposable, anti-static V-shaped spatula to transfer the 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid. Cap the source bottle immediately after use.

    • Validation: Ensure the analytical balance stabilizes quickly; continuous fluctuations indicate improper hood airflow or unresolved static interference.

  • Step 4: Solubilization (In-Hood)

    • Action: Add the required solvent (e.g., DMSO or DMF, as pyrimidine-benzoic acid derivatives are generally poorly soluble in water) to the weighing vessel inside the hood before transporting it to the bench.

    • Causality: Transporting a solution is exponentially safer than transporting a dry powder, effectively eliminating the inhalation hazard during transit.

Spill Response and Disposal Plan

Even with meticulous protocols, accidental spills occur. Your response must be immediate, structured, and designed to prevent the aerosolization of the API[2].

Immediate Spill Response (Powder Spill):

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep the powder , as the mechanical action will aerosolize the API.

  • Upgrade PPE: Don a P100 respirator if the spill has occurred outside the C-PEC.

  • Wet-Wiping Technique: Gently cover the spilled powder with absorbent spill pads. Slowly pour a suitable wetting agent (e.g., a 50/50 water/ethanol mixture) over the pads to safely suspend the powder.

  • Chemical Neutralization: Wipe from the perimeter of the spill toward the center to prevent spreading. Wash the area with a high-pH detergent, followed by a water rinse. Causality: The carboxylic acid group on the molecule deprotonates in basic conditions, making the compound highly water-soluble and easier to lift from surfaces.

Waste Segregation and Disposal:

  • Solid Waste: All contaminated consumables (spatulas, outer gloves, weighing boats, spill pads) must be placed in a sealable, puncture-resistant hazardous waste bag inside the hood before removal.

  • Classification: Dispose of as trace hazardous pharmaceutical waste in accordance with local environmental regulations (e.g., EPA RCRA standards). Under no circumstances should solutions or powders be washed down the sink[1].

References

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE)." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs." Available at: [Link]

  • Duke University Occupational and Environmental Safety Office (OESO). "Safe Handling of Hazardous Drugs." Available at: [Link]

  • Wolters Kluwer. "Changes in the 2024 NIOSH List demand a robust organizational response." Expert Insights. Available at: [Link]

  • Aenova Group. "Safe and Efficient Handling of High Potent Drug Products." Available at: [Link]

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